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  • Product: 7H-pyrimido[4,5-d]azepine
  • CAS: 42394-36-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7H-Pyrimido[4,5-d]azepine Scaffolds: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The 7H-pyrimido[4,5-d]azepine scaffold is a compelling heterocyclic ring system that has garnered significant attention in medicinal chemistry. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrimido[4,5-d]azepine scaffold is a compelling heterocyclic ring system that has garnered significant attention in medicinal chemistry. This bicyclic structure, featuring a fused pyrimidine and azepine ring, offers a unique three-dimensional architecture that is amenable to diverse functionalization. This guide provides a comprehensive overview of the 7H-pyrimido[4,5-d]azepine core, including its chemical structure, synthetic methodologies, physicochemical and spectral properties, and its burgeoning role in the development of novel therapeutics. We will delve into the derivatization of this scaffold and its application in targeting a range of biological entities, supported by experimental data and structure-activity relationship insights.

Introduction: The Architectural and Therapeutic Significance of 7H-Pyrimido[4,5-d]azepine

Fused heterocyclic systems are the cornerstone of modern drug discovery, providing rigid frameworks that can be tailored to interact with specific biological targets. The 7H-pyrimido[4,5-d]azepine scaffold is a noteworthy example, merging the electron-deficient nature of the pyrimidine ring with the conformational flexibility of the seven-membered azepine ring. This unique combination imparts favorable physicochemical properties and allows for precise spatial orientation of substituents, making it an attractive starting point for the design of selective and potent bioactive molecules.

Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antiviral, anticancer, and neuromodulatory effects.[1][2][3] Notably, various isomers and related structures, such as pyrimido[4,5-b]azepines, have shown promise as kinase inhibitors and receptor modulators.[4][5] This guide will focus on the core 7H-pyrimido[4,5-d]azepine structure, providing a foundational understanding for its application in drug development.

The Core Scaffold: Structure and Physicochemical Properties

The fundamental 7H-pyrimido[4,5-d]azepine structure consists of a pyrimidine ring fused at the 4- and 5-positions to a 1H-azepine ring. The "7H" designation indicates the position of the single hydrogen atom on the azepine ring in the unsubstituted scaffold.

Caption: Chemical structure of the 7H-pyrimido[4,5-d]azepine core.

Physicochemical Characteristics

While data on the unsubstituted core is limited, analysis of its derivatives allows for the extrapolation of key physicochemical properties.

PropertyPredicted/Inferred ValueRationale/Supporting Evidence
Molecular Weight 147.17 g/mol Calculated for C8H9N3
pKa Basic (pyrimidine nitrogens)The pyrimidine ring is known to be basic. The introduction of electron-donating groups, such as amino substituents at the 4-position, has been shown to increase the electron density on the ring nitrogens.
Solubility Generally low in aqueous media, soluble in organic solventsHeterocyclic aromatic compounds are typically more soluble in organic solvents. Solubility can be modulated by the introduction of polar functional groups.
Lipophilicity (LogP) Moderately lipophilicThe fused ring system contributes to lipophilicity. LogP values for derivatives can be rationally designed for specific applications, such as CNS penetration.

Synthetic Strategies for the Pyrimido[4,5-d]azepine Core

The construction of the 7H-pyrimido[4,5-d]azepine scaffold can be achieved through several synthetic routes, typically involving the annulation of the azepine ring onto a pre-existing pyrimidine core or vice versa.

General Synthetic Workflow

A common and effective strategy involves a multi-step sequence starting from readily available pyrimidine precursors.

G A Substituted Pyrimidine Precursor B Introduction of a side chain at C5 A->B C Functional group manipulation of the side chain B->C D Intramolecular Cyclization C->D E 7H-Pyrimido[4,5-d]azepine Core D->E

Caption: Generalized synthetic workflow for the 7H-pyrimido[4,5-d]azepine scaffold.

Exemplary Synthetic Protocol: Intramolecular Cyclization

A versatile approach to pyrimido[4,5-b]azepine derivatives, a closely related isomer, involves an intramolecular Claisen-type condensation, which can be adapted for the synthesis of the [4,5-d]azepine core.[4] The key is the strategic introduction of appropriate functional groups on the pyrimidine ring that can undergo cyclization to form the seven-membered azepine ring.

Step 1: Synthesis of a Functionalized Pyrimidine Intermediate

This typically begins with a commercially available diaminopyrimidine or a related precursor. Functionalization at the 5-position is crucial for the subsequent cyclization.

Step 2: Chain Elongation and Functionalization

The substituent at the 5-position is elongated and functionalized to introduce the necessary atoms for the azepine ring. This may involve reactions such as alkylation followed by oxidation or other multi-step transformations.

Step 3: Intramolecular Cyclization

The key ring-forming step is an intramolecular reaction, such as a condensation or an alkylation, to form the seven-membered ring. The choice of reaction conditions is critical to favor the desired cyclization over competing intermolecular reactions.

Step 4: Aromatization/Further Modification

Depending on the synthetic route, a final aromatization step may be necessary to yield the fully conjugated pyrimido[4,5-d]azepine system. Further modifications of the core can then be undertaken.

Chemical Reactivity and Derivatization

The 7H-pyrimido[4,5-d]azepine scaffold offers multiple sites for chemical modification, allowing for the generation of diverse chemical libraries for drug screening.

  • N-Substitution on the Azepine Ring: The nitrogen atom of the azepine ring is a common site for substitution, enabling the introduction of various alkyl and aryl groups to modulate solubility, metabolic stability, and target engagement.

  • Substitution on the Pyrimidine Ring: The pyrimidine ring can be functionalized at the 2- and 4-positions. For instance, the introduction of anilino groups at the 4-position has been a successful strategy in the development of kinase inhibitors.[4]

  • Substitution on the Azepine Ring Carbons: The carbon atoms of the azepine ring can also be functionalized, although this is generally more challenging.

Spectroscopic and Analytical Characterization

The structural elucidation of 7H-pyrimido[4,5-d]azepine derivatives relies on a combination of spectroscopic techniques.

TechniqueKey Observables and Interpretations
¹H NMR - Aromatic Protons: Signals for the pyrimidine ring protons typically appear in the downfield region (δ 8.0-9.5 ppm).[1]- Azepine Ring Protons: The chemical shifts and coupling patterns of the azepine ring protons provide information about the ring's conformation.
¹³C NMR - Provides the carbon framework of the molecule. The chemical shifts of the pyrimidine carbons are distinct from those of the azepine ring.
Mass Spectrometry - High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition of the synthesized compounds.
X-ray Crystallography - Provides definitive proof of the three-dimensional structure and stereochemistry. An X-ray co-crystal structure of a related pyrimido[4,5-b]azepine derivative has been reported, revealing key hydrogen bonding interactions with its target protein.[4]

Biological Activities and Therapeutic Applications

The 7H-pyrimido[4,5-d]azepine scaffold has proven to be a versatile platform for the development of a wide range of therapeutic agents.

5-HT2C Receptor Agonists for Urinary Incontinence

A series of 7H-pyrimido[4,5-d]azepines have been identified as potent and selective 5-HT2C receptor agonists.[6] One such compound, PF-3246799, demonstrated efficacy in a preclinical model of stress urinary incontinence and was selected as a clinical development candidate.[6] The optimization of this series focused on achieving CNS penetration and high selectivity over other serotonin receptor subtypes.

Kinase Inhibitors for Cancer Therapy

The related pyrimido[4,5-b]azepine scaffold has been designed to target the ATP binding site of HER2/EGFR kinases.[4] X-ray crystallography revealed that the N-1 and N-3 nitrogens of the pyrimidine ring form crucial hydrogen bonds with the kinase domain.[4] This highlights the potential of the pyrimido-azepine core in designing targeted cancer therapies. Another related class, pyrimido[4,5-b]-1,4-benzoxazepines, has also been described as potent EGFR tyrosine kinase inhibitors.[5]

Antiviral and Anticancer Agents

While not strictly 7H-pyrimido[4,5-d]azepines, the closely related pyrimido[4,5-d]pyrimidine scaffold has shown significant promise as a framework for novel antiviral and anticancer agents.[1] This suggests that the broader pyrimido-fused heterocyclic family is a rich source of bioactive compounds.

Antifungal and Antitumor Activity

Thiazole-based 8,9-dihydro-7H-pyrimido[4,5-b][1]diazepines, which share a similar fused ring concept, have demonstrated both antitumor and antifungal properties.[2] This further underscores the therapeutic potential of this class of compounds.

Future Directions and Conclusion

The 7H-pyrimido[4,5-d]azepine scaffold and its related isomers represent a promising area of research in medicinal chemistry. The synthetic versatility of this core allows for the creation of large and diverse compound libraries, which can be screened against a multitude of biological targets. Future research will likely focus on:

  • Development of novel and more efficient synthetic routes to the core scaffold and its derivatives.

  • Exploration of a wider range of biological targets for this scaffold.

  • In-depth structure-activity relationship studies to guide the design of more potent and selective inhibitors.

  • Application of computational modeling to better understand the binding modes of these compounds and to predict their activity.

References

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Source not specified. [URL not available]
  • Kawakita, Y., et al. (2013). Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 21(8), 2344-2356. [Link]

  • Andrews, M. D., et al. (2011). Pyrimido[4,5-d]azepines as potent and selective 5-HT2C receptor agonists: design, synthesis, and evaluation of PF-3246799 as a treatment for urinary incontinence. Bioorganic & Medicinal Chemistry Letters, 21(1), 420-424. [Link]

  • Storer, R. I., et al. (2014). Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors. Journal of Medicinal Chemistry, 57(12), 5258-5269. [Link]

  • Insuasty, B., et al. (2015). Synthesis of novel thiazole-based 8,9-dihydro-7H-pyrimido[4,5-b][1]diazepines as potential antitumor and antifungal agents. European Journal of Medicinal Chemistry, 92, 535-544. [Link]

  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138-2168. [Link]

  • Singh, P., & Kumar, A. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Chemistry & Biodiversity, 18(10), e2100340. [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). Molecules, 29(16), 3785. [Link]

  • Smith, L., et al. (2006). Tricyclic azepine derivatives: pyrimido[4,5-b]-1,4-benzoxazepines as a novel class of epidermal growth factor receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(6), 1643-1646. [Link]

Sources

Exploratory

Recent Advances in the Synthesis of Fused Pyrimidoazepine Heterocycles

This guide details the synthesis of fused pyrimidoazepine heterocycles, focusing on recent methodologies (2015–2025) that overcome the entropic and enthalpic challenges of forming seven-membered rings fused to electron-d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of fused pyrimidoazepine heterocycles, focusing on recent methodologies (2015–2025) that overcome the entropic and enthalpic challenges of forming seven-membered rings fused to electron-deficient pyrimidines.

Executive Summary & Strategic Importance

Fused pyrimidoazepines—bicyclic systems merging a six-membered pyrimidine with a seven-membered azepine—represent a privileged scaffold in medicinal chemistry. Unlike their quinoline (6,6-fused) counterparts, the 6,7-fused topology introduces a unique "boat-like" conformational flexibility. This structural feature allows for:

  • Adaptive Binding: Enhanced fit within dynamic ATP-binding pockets of kinases (e.g., EGFR, HER2).

  • Vector Positioning: Novel exit vectors for substituents to engage solvent-exposed regions of target proteins.

Synthetic Challenge: The primary obstacle is the unfavorable entropy of closing a seven-membered ring, compounded by the electron-deficient nature of the pyrimidine core which deactivates nucleophilic cyclization partners.

Classification & Retrosynthetic Logic

The synthesis is dictated by the fusion face. The three most biologically relevant isomers are:

  • Pyrimido[4,5-b]azepines: The most common class; often kinase inhibitors.

  • Pyrimido[4,5-d]azepines: Emerging scaffolds for GPCR modulation (e.g., 5-HT2C).[1]

  • Pyrimido[5,4-b]azepines: Less common, accessed via specific rearrangement protocols.

Core Synthetic Methodologies

Strategy A: Donor-Acceptor Cyclopropane Ring Expansion

Mechanism: A [3+3] annulation strategy utilizing the high ring strain of donor-acceptor (D-A) cyclopropanes to drive the formation of the seven-membered ring. This method is highly convergent and atom-economical.

  • Precursors: 6-amino-1,3-dimethyluracil (nucleophile) and D-A cyclopropanes (dielectrophile).

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃].

  • Protocol Insight: The C(5) position of the aminouracil acts as a "masked" enamine. The Lewis acid activates the cyclopropane, triggering nucleophilic attack by the uracil C(5), followed by ring opening and subsequent intramolecular cyclization to the amide nitrogen.

Experimental Protocol (Representative):

  • Dissolve 6-amino-1,3-dimethyluracil (1.0 equiv) and dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (1.0 equiv) in nitromethane.

  • Add Sc(OTf)₃ (5 mol%).

  • Heat to 80°C for 4-6 hours under inert atmosphere.

  • Critical Step: Upon cooling, treat the intermediate with a base (e.g., NaOEt) to force the final closure of the 7-membered lactam ring if it does not close spontaneously.

  • Yield: Typically 70–90%.

Strategy B: Nanocatalyzed Multicomponent Reactions (MCRs)

Mechanism: A "Green Chemistry" approach utilizing magnetic nanocomposites to facilitate a 4-component condensation. This bypasses the isolation of intermediates and uses water as a solvent.

  • Components: Isatoic anhydride, α-haloketones, electron-deficient acetylenes, and guanidine.[2][3]

  • Catalyst: Fe₃O₄/CuO/ZnO@MWCNT (Multi-Walled Carbon Nanotubes).[4]

  • Why this works: The catalyst provides Lewis acidic sites (Cu, Zn) to activate the carbonyls and basic sites to facilitate deprotonation, driving the cascade formation of the azepine ring followed by pyrimidine fusion.

MCR_Pathway Start Reagents: Isatoic Anhydride + Acetylenic Diester + Alpha-Haloketone + Guanidine Step1 Catalyst Activation (Fe3O4/CuO/ZnO@MWCNT) Start->Step1 Step2 Intermediate A: Isatoic Ring Opening Step1->Step2 Water, RT Step3 Intermediate B: Knoevenagel/Michael Cascade Step2->Step3 Step4 Cyclization: 7-Membered Ring Closure Step3->Step4 -H2O, -CO2 Final Product: Pyrimido[4,5-b]azepine Derivative Step4->Final

Figure 1: Nanocatalyzed multicomponent synthesis workflow for pyrimido[4,5-b]azepines.

Strategy C: Ring Expansion via Schmidt/Beckmann Rearrangement

Mechanism: Converting a 6,6-fused pyrimido-piperidone system into a 6,7-fused system. This is crucial for accessing pyrimido[4,5-d]azepines .

  • Starting Material: 1-Boc-4-piperidone.

  • Reagent: Ethyl diazoacetate + BF₃[5]·OEt₂.

  • Process:

    • Ring Expansion: Lewis acid-catalyzed insertion of the diazo carbon into the piperidone ring yields an oxoazepane.[5]

    • Pinner Condensation: The resulting 7-membered keto-ester is condensed with an amidine (e.g., acetamidine) to fuse the pyrimidine ring.

Why use this? It allows for the precise installation of substituents on the azepine ring before the pyrimidine is formed, offering superior regiocontrol compared to direct cyclization.

Comparative Analysis of Synthetic Routes

FeatureStrategy A: D-A CyclopropaneStrategy B: Nanocatalyzed MCRStrategy C: Ring Expansion
Target Isomer Pyrimido[4,5-b]Pyrimido[4,5-b]Pyrimido[4,5-d]
Complexity High (requires D-A cyclopropane)Low (One-pot)Medium (Linear steps)
Atom Economy ExcellentGoodModerate
Key Advantage Access to chiral centers on azepineGreen, scalable, magnetic separationRegiocontrol of azepine substituents
Limitation Limited to specific substitution patternsHard to purify if catalyst failsUse of hazardous diazo reagents

Mechanistic Deep Dive: The Intramolecular Claisen Route

For high-affinity kinase inhibitors (e.g., EGFR/HER2 targets), the intramolecular Claisen-type condensation remains the gold standard for late-stage ring closure.

  • Precursor Assembly: A pyrimidine core is substituted at C4 with an aniline (hinge binder) and at C5 with an ester-bearing side chain.

  • Base-Mediated Closure: Treatment with a strong base (e.g., t-BuOK) generates an enolate on the side chain.

  • Cyclization: The enolate attacks the ester at the C4-amino position (or a pendant electrophile), closing the 7-membered lactam.

  • Self-Validation: The reaction is self-indicating; the formation of the 7-membered ring usually results in a significant solubility change or precipitation of the potassium salt.

Claisen_Mechanism Precursor Pyrimido-Ester Precursor (Substituted at C4/C5) Base Base Treatment (t-BuOK / THF) Precursor->Base Enolate Enolate Formation (Side chain activation) Base->Enolate Deprotonation TS Transition State (7-endo-trig cyclization) Enolate->TS Nucleophilic Attack Product Pyrimido[4,5-b]azepine (Lactam Form) TS->Product -tBuOH

Figure 2: Intramolecular Claisen condensation mechanism for 7-membered ring closure.

References

  • Vartanova, A. E., et al. (2021).[6] "Donor–Acceptor Cyclopropane Ring Opening with 6-Amino-1,3-dimethyluracil and Its Use in Pyrimido[4,5-b]azepines Synthesis." The Journal of Organic Chemistry, 86(17), 12300–12308. Link

  • Shirangi, H. S., et al. (2022).[4] "Green synthesis and investigation of antioxidant and antimicrobial activity of new schiff base of pyrimidoazepine derivatives: application of Fe3O4/CuO/ZnO@MWCNT MNCs as an efficient organometallic nanocatalyst." Molecular Diversity, 26, 3003–3019.[4] Link

  • Kawakita, Y., et al. (2013).[7][8] "Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors." Bioorganic & Medicinal Chemistry, 21(8), 2250-2261. Link

  • Pfizer Inc. (2023). "Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1." ACS Chemical Biology, 19(1), 123-135. (Describing the ring expansion/Pinner method for DS1040). Link

  • Thieme Chemistry. (2025).[2][9][10][11] "An Approach to the Synthesis of Pyrimido[b]azepines via Ruthenium-Catalyzed Ring-Closing Metathesis." Synthesis, Recent Advances Collection. Link

Sources

Foundational

The 7H-Pyrimido[4,5-d]azepine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, driving the exploration of unique chemical scaffolds that can interact with bio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, driving the exploration of unique chemical scaffolds that can interact with biological targets with high affinity and selectivity. Among these, fused heterocyclic systems have emerged as particularly fruitful starting points for drug design. The 7H-pyrimido[4,5-d]azepine core, a bicyclic structure composed of a pyrimidine ring fused to a seven-membered azepine ring, represents a "privileged scaffold." This designation stems from its proven ability to serve as a versatile template for the development of potent and selective modulators of a wide array of biological targets, leading to compounds with significant therapeutic potential across oncology, central nervous system disorders, and infectious diseases.

This technical guide provides a comprehensive review of the 7H-pyrimido[4,5-d]azepine scaffold in medicinal chemistry. We will delve into the synthetic strategies employed to construct this core, explore its diverse biological applications with a focus on key molecular targets, and elucidate the critical structure-activity relationships (SAR) that govern its efficacy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate further exploration of this promising chemical entity.

Part 1: Synthetic Strategies for the Pyrimido[4,5-d]azepine Core

The construction of the fused 7H-pyrimido[4,5-d]azepine ring system is a critical step that dictates the feasibility of generating diverse libraries of compounds for biological screening. Several synthetic routes have been developed, often tailored to achieve specific substitution patterns on the final molecule.

Key Synthetic Approach: Intramolecular Condensation

A prevalent and effective strategy for synthesizing the pyrimido[4,5-d]azepine scaffold involves an intramolecular Claisen-type condensation.[1] This method is particularly powerful for creating the azepine ring fused to a pre-existing pyrimidine core. The general workflow allows for the installation of key functional groups that are crucial for subsequent biological activity.

G cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Core Scaffold cluster_3 Functionalization A Substituted Pyrimidine C Intramolecular Claisen-Type Condensation A->C B Azepane Precursor with Ester B->C D 7H-pyrimido[4,5-d]azepine Core C->D Cyclization E Substitution Reactions (e.g., at C4 and C6) D->E Further Chemistry F Final Biologically Active Derivatives E->F

Caption: General workflow for pyrimido[4,5-d]azepine synthesis.

Detailed Experimental Protocol: Synthesis via Intramolecular Condensation

The following protocol is a representative example of the synthesis of a 7H-pyrimido[4,5-b][2][3]diazepine derivative, a closely related and biologically active scaffold. This procedure highlights the common laboratory techniques used in the construction of such fused systems.[3]

Reaction: Synthesis of 8,9-dihydro-7H-pyrimido[4,5-b][2][3]diazepines.

Materials:

  • Appropriate chalcone derivative (0.5 mmol)

  • 2,4,5,6-tetraaminopyrimidine dihydrochloride (1.5 mmol)

  • Boron trifluoride diethyl etherate (BF₃∙OEt₂) (0.25 mL)

  • Methanol (10 mL)

  • Ammonium hydroxide solution (6%)

  • Chloroform

  • Water

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Dichloromethane:methanol (10:1) as eluent

Procedure:

  • A mixture of the respective chalcone (0.5 mmol), 2,4,5,6-tetraaminopyrimidine dihydrochloride (1.5 mmol), and BF₃∙OEt₂ (0.25 mL) in methanol (10 mL) is prepared in a round-bottom flask.

  • The mixture is heated under reflux for a period of 3 to 8 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the flask is cooled to room temperature.

  • The reaction is quenched by the addition of 6% ammonium hydroxide solution until the mixture is neutralized.

  • The contents are then transferred to a separatory funnel, dissolved in chloroform, and washed with water.

  • The organic phase is collected, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a 10:1 mixture of dichloromethane:methanol as the eluent to afford the pure 8,9-dihydro-7H-pyrimido[4,5-b][2][3]diazepine derivative.

Part 2: Biological Applications and Key Molecular Targets

The versatility of the 7H-pyrimido[4,5-d]azepine scaffold is evident in the wide range of biological activities its derivatives have demonstrated. This section will explore the key therapeutic areas where this core has made a significant impact.

Kinase Inhibition in Oncology

Perhaps the most prominent application of pyrimido[4,5-d]azepine derivatives is in the field of oncology, where they have been extensively developed as potent kinase inhibitors.[4] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

2.1.1 EGFR/HER2 Dual Inhibition:

Derivatives of the pyrimido[4,5-d]azepine scaffold have been designed to fit into the ATP binding site of both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] These receptor tyrosine kinases are key drivers of cell proliferation and survival in several cancer types.[4] A notable compound, 19b , from a study by Kawakita et al., demonstrated potent dual inhibitory activity.[1]

An X-ray co-crystal structure of compound 19b with EGFR revealed key binding interactions. The N-1 and N-3 nitrogens of the pyrimidine ring form hydrogen bonds with the main chain of Met793 and the side chain of Thr854, respectively, while the NH at the 9-position of the azepine ring forms an additional hydrogen bond with the carbonyl group of Met793.[1] These interactions anchor the inhibitor in the ATP binding pocket, leading to potent inhibition.

cluster_pathway EGFR Signaling Pathway ligand EGF Ligand egfr EGFR/HER2 Receptor ligand->egfr dimer Dimerization & Autophosphorylation egfr->dimer ras RAS dimer->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation inhibitor Pyrimido[4,5-d]azepine Inhibitor (e.g., 19b) inhibitor->dimer Blocks ATP Binding Site

Caption: Inhibition of the EGFR/HER2 signaling pathway.

2.1.2 Other Kinase Targets:

The pyrimido-diazepine scaffold has also been shown to inhibit other kinases involved in cancer progression, including:

  • Threonine Tyrosine Kinase (TTK): A series of pyrido[2,3-d]pyrimidin-7(8H)-ones, structurally related to the core, were developed as selective and orally bioavailable TTK inhibitors. One compound exhibited an IC₅₀ of 23 nM and showed in vivo efficacy in a human colon cancer xenograft model.[2]

  • Aurora A and B Kinases, KDR, Flt3, and c-Kit: Various pyrimido-diazepine derivatives have demonstrated inhibitory activity against these receptor tyrosine kinases, which are involved in cell cycle regulation and angiogenesis.[3]

Compound/Series Target Kinase(s) Potency (IC₅₀/GI₅₀) Therapeutic Area Reference
19b EGFR/HER236 nM / 24 nMOncology[1]
Pyrido[2,3-d]pyrimidin-7(8H)-ones TTK23 nMOncology[2]
Pyrimido[4,5-b]-1,4-benzoxazepines EGFR0.47-0.69 µMOncology[5]
Thiazole-based pyrimido[4,5-b][2][3]diazepines N/A (Antiproliferative)0.35-2.98 µMOncology[6]
Serotonin 5-HT₂C Receptor Agonism

Beyond oncology, 7H-pyrimido[4,5-d]azepine derivatives have been successfully developed as potent and selective agonists for the serotonin 5-HT₂C receptor.[7] This has led to the identification of clinical candidates for the treatment of stress urinary incontinence (SUI). The compound PF-3246799 emerged as a preferred example, showing minimal activity at the related 5-HT₂A and 5-HT₂B receptors, which is a critical safety feature.[7] This compound demonstrated robust efficacy in a preclinical canine model of SUI and possessed favorable pharmacokinetic properties, leading to its selection for clinical development.[7]

Neuroprotective and Antioxidant Properties

Recent research has explored the potential of pyrimido[4,5-d]pyrimidine derivatives, a closely related scaffold, in the context of neurodegenerative diseases like Alzheimer's.[8] Several synthesized compounds were identified as promising multifunctional agents with neuroprotective, antioxidant, and Aβ anti-aggregation properties.[8] These findings suggest that the broader pyrimido-azepine family could be a valuable starting point for developing treatments for diseases linked to oxidative stress.

Antimicrobial and Antifungal Activity

The pyrimido-diazepine scaffold has also proven to be a successful framework for developing antimicrobial and antifungal agents.[3] In one study, novel thiazole-based 8,9-dihydro-7H-pyrimido[4,5-b][2][3]diazepines were synthesized and evaluated.[6] Several of these compounds exhibited significant antifungal activity against clinically relevant fungi such as Candida albicans and Cryptococcus neoformans.[6] Notably, some derivatives were found to be fungicidal rather than fungistatic, making them attractive candidates for further development.[6]

Part 3: Structure-Activity Relationships (SAR)

Understanding how structural modifications to the 7H-pyrimido[4,5-d]azepine core influence its biological activity is crucial for rational drug design. SAR studies have revealed key positions on the scaffold where substitutions can dramatically enhance potency and selectivity.

Caption: Key positions for SAR on the pyrimido[4,5-d]azepine core.

  • Substitution at the C4 Position: For kinase inhibitors, the substituent at the C4 position is paramount. An anilino group at this position is a common feature, as it often forms critical hydrogen bonds with the hinge region of the kinase ATP binding site.[1] Modifications to the aniline ring can be used to improve potency and selectivity.

  • Functionalization at the C6 Position: The C6 position on the azepine ring provides a valuable handle for introducing functional groups that can modulate physicochemical properties such as solubility and cell permeability. In the development of EGFR/HER2 inhibitors, the introduction of a substituted amide group at this position led to a significant increase in potency.[1]

  • The Azepine Ring: The seven-membered azepine ring itself plays a crucial role in orienting the substituents in three-dimensional space to achieve optimal interactions with the target protein. Its conformational flexibility can be an advantage, allowing the scaffold to adapt to the topology of different binding sites.

Part 4: Future Perspectives and Conclusion

The 7H-pyrimido[4,5-d]azepine scaffold has firmly established itself as a privileged core in medicinal chemistry. Its synthetic tractability and the proven success of its derivatives against a multitude of high-value biological targets underscore its continued importance in drug discovery.

Future research in this area is likely to focus on several key aspects:

  • Expansion of Target Space: While kinase inhibition is a well-explored area, the demonstrated activity at serotonin receptors and as neuroprotective agents suggests that this scaffold could be applied to a wider range of CNS and other targets.

  • Development of Covalent Inhibitors: For kinase targets, modifying the scaffold to include a reactive "warhead" could lead to the development of covalent irreversible inhibitors, which can offer advantages in terms of duration of action and potency.

  • Fine-tuning Pharmacokinetic Properties: Further optimization of the scaffold to improve drug-like properties, such as oral bioavailability and metabolic stability, will be critical for advancing new candidates to the clinic.

References

  • [Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][2][3]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents]([Link])

  • [Synthesis of novel thiazole-based 8,9-dihydro-7H-pyrimido[4,5-b][2][3]diazepines as potential antitumor and antifungal agents]([Link])

Sources

Exploratory

Electronic properties and reactivity profiles of pyrimido[4,5-d]azepines

Electronic Properties and Reactivity Profiles of Pyrimido[4,5-d]azepines Executive Summary The pyrimido[4,5-d]azepine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its abili...

Author: BenchChem Technical Support Team. Date: February 2026

Electronic Properties and Reactivity Profiles of Pyrimido[4,5-d]azepines

Executive Summary

The pyrimido[4,5-d]azepine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to bridge the gap between planar aromatic systems and flexible 3D architectures. Unlike its isomer, the pyrimido[4,5-b]azepine (often associated with kinase inhibition), the [4,5-d] fusion creates a unique electronic environment where an electron-deficient pyrimidine ring is fused to a conformationally mobile, seven-membered azepine ring.

This guide details the electronic architecture, synthetic accessibility, and reactivity profiles of this scaffold, with a specific focus on its application as a highly selective 5-HT2C receptor agonist (e.g., PF-3246799).

Structural & Electronic Architecture

The pyrimido[4,5-d]azepine core fuses a 6-membered pyrimidine ring with a 7-membered azepine ring. This fusion imparts a distinct "push-pull" electronic character and a defined conformational bias.

Electronic Distribution
  • Pyrimidine Moiety (Electron Deficient): The 1,3-diazine ring is naturally electron-deficient, creating a low-lying LUMO. This makes the C-4 position (adjacent to the bridgehead) highly susceptible to nucleophilic attack, a property exploited in late-stage functionalization.

  • Azepine Moiety (Electron Rich/Neutral): The azepine ring is non-aromatic and typically adopts a boat or twisted-chair conformation to minimize transannular strain. The nitrogen atom within the azepine ring (typically N-7) possesses a lone pair that can be modulated via protecting groups or alkylation to adjust the overall pKa and lipophilicity (LogD).

Conformational Dynamics

The 7-membered ring is the critical differentiator. While the pyrimidine ring is rigid and planar, the azepine ring introduces a specific vector of flexibility.

  • Receptor Selectivity: In 5-HT2C agonists, this flexibility allows the molecule to adopt a bioactive conformation that fits the 5-HT2C binding pocket while sterically clashing with the highly homologous 5-HT2A and 5-HT2B receptors.

Table 1: Physicochemical Profile of the Core Scaffold

PropertyPyrimidine RingAzepine RingCombined Scaffold Effect
Hybridization sp² (Planar)sp³ (Non-planar)Rigid core with flexible appendage
Reactivity Electrophilic (susceptible to Nu⁻)Nucleophilic (N-site)Orthogonal reactivity allows selective functionalization
Basicity (pKa) Weakly basic (N1/N3)Moderately basic (N7)Tunable pKa (6.0–8.0 range) for CNS penetration

Synthetic Access & Reactivity Profiles

The most robust synthetic route to pyrimido[4,5-d]azepines, particularly for 5-HT2C agonists, utilizes a "ring-annulation" strategy. This involves building the pyrimidine ring onto a pre-existing azepinone precursor.

Reactivity Hotspots

The scaffold presents two primary vectors for chemical modification:

  • C-4 Position (Pyrimidine): The "warhead" position. A hydroxyl group here (tautomeric with the ketone) is converted to a leaving group (Triflate/Chloride) for SNAr reactions.

  • N-7 Position (Azepine): The "tuning" position. Used to modulate solubility and blood-brain barrier (BBB) permeability.

Visualization: Reactivity Map

ReactivityMap Core Pyrimido[4,5-d]azepine Core Scaffold C4 C-4 Position (Electrophilic Center) Core->C4 High Reactivity (Low LUMO) N7 N-7 Position (Nucleophilic Center) Core->N7 Modifiable Vector Rxn1 S_NAr Displacement (Amines, Alkoxides) C4->Rxn1 Via Triflate/Cl Intermediate Rxn2 N-Alkylation / Acylation (Reductive Amination) N7->Rxn2 Tuning pKa/LogD

Figure 1: Reactivity map highlighting the orthogonal functionalization vectors of the scaffold.

Experimental Protocol: Synthesis of a 4-Amino-Pyrimido[4,5-d]azepine

Context: This protocol describes the synthesis of a core analogue similar to PF-3246799, utilizing a ketoester condensation strategy.

Reagents & Equipment:

  • Ethyl 1-benzyl-5-oxozepane-4-carboxylate (Starting Material)

  • Acetamidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Phosphorus oxychloride (POCl₃) or Triflic Anhydride (Tf₂O)

  • Primary/Secondary Amine (Nucleophile)

Step-by-Step Methodology

Phase 1: Pyrimidine Ring Closure

  • Preparation: In a dry round-bottom flask under N₂, dissolve Acetamidine HCl (1.5 equiv) in absolute ethanol.

  • Activation: Add NaOEt (2.0 equiv) and stir for 30 mins at room temperature to liberate the free base amidine.

  • Condensation: Add Ethyl 1-benzyl-5-oxozepane-4-carboxylate (1.0 equiv) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 12–16 hours. Monitor by LC-MS for the formation of the pyrimidone intermediate (M+H).

  • Workup: Cool to RT, concentrate in vacuo. Dilute with water and adjust pH to ~6 with 1N HCl. Collect the precipitate (Pyrimidone) by filtration.

Phase 2: Activation (The "Switch") Critical Step: The pyrimidone is unreactive toward mild nucleophiles. It must be converted to an electrophile.

  • Chlorination: Suspend the dried pyrimidone in POCl₃ (5 equiv).

  • Catalysis: Add a catalytic amount of N,N-dimethylaniline.

  • Heat: Reflux at 100°C for 2 hours. The suspension should clear as the chloro-intermediate forms.

  • Quench: Carefully pour the reaction mixture onto ice/water (Exothermic!). Extract with DCM.[1]

Phase 3: SNAr Functionalization

  • Displacement: Dissolve the chloro-intermediate in dioxane/DIPEA.

  • Addition: Add the desired amine (e.g., 2,2,2-trifluoroethylamine) (1.2 equiv).

  • Reaction: Stir at 60°C for 4 hours.

  • Validation: The product is isolated via silica gel chromatography.

Therapeutic Implications: 5-HT2C Agonism[2][3]

The pyrimido[4,5-d]azepine scaffold gained prominence through Pfizer's discovery of PF-3246799 .[2] The design challenge was to activate the 5-HT2C receptor (for urinary incontinence/obesity) without activating the 5-HT2A (hallucinations) or 5-HT2B (valvulopathy) subtypes.

Mechanism of Action

5-HT2C is a Gq-coupled GPCR. Agonism triggers the Phospholipase C (PLC) pathway.

SignalingPathway Ligand Pyrimido[4,5-d]azepine (Agonist) Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Selective Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca ER Release Response Therapeutic Effect (Increased Urethral Tone) Ca->Response Downstream Signaling

Figure 2: Gq-coupled signaling cascade activated by pyrimido[4,5-d]azepine agonists.

Selectivity Rationale

The azepine ring's flexibility allows the molecule to adopt a conformation that fits the slightly smaller/distinct 5-HT2C pocket. Bulky substituents at the C-4 position (e.g., fluoro-ethyl amines) exploit subtle steric differences between the 2C and 2A/2B subtypes, often achieving >100-fold selectivity.

References

  • Pfizer Global Research and Development. (2011). Pyrimido[4,5-d]azepines as Potent and Selective 5-HT2C Receptor Agonists: Design, Synthesis, and Evaluation of PF-3246799. Bioorganic & Medicinal Chemistry Letters.

  • Andrews, M. D., et al. (2014). Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines. Journal of Medicinal Chemistry.

  • Takeda Pharmaceutical Co. (2013).[3] Design and synthesis of novel pyrimido[4,5-b]azepine derivatives (Note: Comparative isomer reference for kinase inhibition). Bioorganic & Medicinal Chemistry.

Sources

Foundational

Designing Novel Chemical Libraries Based on the 7H-Pyrimido[4,5-d]azepine Core: An In-Depth Technical Guide

Executive Summary The 7H-pyrimido[4,5-d]azepine scaffold represents a privileged heterocyclic system with significant potential in modern drug discovery. Its unique three-dimensional structure and rich chemical functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7H-pyrimido[4,5-d]azepine scaffold represents a privileged heterocyclic system with significant potential in modern drug discovery. Its unique three-dimensional structure and rich chemical functionality make it an attractive framework for the development of potent and selective modulators of a range of biological targets, including kinases and G-protein coupled receptors (GPCRs). This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the strategic design, synthesis, and evaluation of novel chemical libraries based on this promising core. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative scientific literature.

The 7H-Pyrimido[4,5-d]azepine Scaffold: A Privileged Core for Drug Discovery

The 7H-pyrimido[4,5-d]azepine core is a fused heterocyclic system comprising a pyrimidine ring fused to an azepine ring. This arrangement imparts a distinct conformational flexibility and a spatially distributed array of hydrogen bond donors and acceptors, which are key features for effective interaction with biological macromolecules.

Derivatives of the pyrimido[4,5-d]azepine scaffold have demonstrated significant activity against several important drug targets:

  • Kinase Inhibition: The scaffold has been successfully employed in the design of potent dual inhibitors of HER2 and EGFR kinases, which are critical targets in oncology.[1] The pyrimidine moiety can effectively mimic the hinge-binding interactions of ATP, while the azepine ring allows for the exploration of deeper pockets within the kinase domain.

  • GPCR Modulation: Notably, 7H-pyrimido[4,5-d]azepine derivatives have been developed as potent and selective agonists of the 5-HT2C receptor, a key target for the treatment of obesity and other central nervous system disorders.[2][3] The scaffold's ability to present substituents in a defined three-dimensional arrangement is crucial for achieving high affinity and selectivity for specific GPCR subtypes.

The inherent versatility of this scaffold makes it an ideal starting point for the construction of diverse and target-focused chemical libraries.

Strategic Design of a 7H-Pyrimido[4,5-d]azepine Library

The design of a high-quality chemical library requires a multi-faceted approach that integrates computational modeling with strategic synthetic planning. The primary goal is to maximize the exploration of relevant chemical space while ensuring favorable physicochemical properties for drug-likeness.

Computational Chemistry-Guided Design

Computational methods are indispensable for the rational design of a focused library. By leveraging structural information of the target proteins, we can prioritize the synthesis of compounds with a higher probability of biological activity.

  • Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known (e.g., from X-ray crystallography or cryo-EM), molecular docking can be employed to predict the binding modes of virtual 7H-pyrimido[4,5-d]azepine derivatives. This allows for the in-silico evaluation of different substitution patterns on the scaffold and their potential interactions with key residues in the binding site. For instance, in the design of HER2/EGFR inhibitors, docking studies can guide the selection of substituents on the azepine ring to maximize interactions with the solvent-exposed region of the ATP-binding pocket.[1]

  • Ligand-Based Drug Design (LBDD): In the absence of a target structure, pharmacophore modeling can be a powerful tool. By aligning a set of known active compounds, a 3D pharmacophore model can be generated that defines the essential chemical features required for biological activity. This model can then be used to screen virtual libraries of 7H-pyrimido[4,5-d]azepine derivatives to identify those that match the pharmacophore. This approach is particularly useful for designing novel GPCR ligands, where high-resolution structures are not always available.[2]

The following diagram illustrates a typical computational workflow for library design:

computational_workflow cluster_SBDD Structure-Based Design cluster_LBDD Ligand-Based Design Target_Structure Target Protein Structure Docking Molecular Docking Simulation Target_Structure->Docking Virtual_Scaffold Virtual 7H-Pyrimido[4,5-d]azepine Scaffold Virtual_Scaffold->Docking Virtual_Screening Virtual Screening Virtual_Scaffold->Virtual_Screening Prioritized_Hits_SBDD Prioritized Virtual Hits Docking->Prioritized_Hits_SBDD Synthesis_Queue Synthesis & Biological Evaluation Prioritized_Hits_SBDD->Synthesis_Queue Known_Actives Known Active Ligands Pharmacophore Pharmacophore Modeling Known_Actives->Pharmacophore Pharmacophore->Virtual_Screening Prioritized_Hits_LBDD Prioritized Virtual Hits Virtual_Screening->Prioritized_Hits_LBDD Prioritized_Hits_LBDD->Synthesis_Queue synthetic_workflow Start Starting Pyrimidine Derivative Intermediate1 Functionalized Pyrimidine Intermediate Start->Intermediate1 Functional Group Introduction Cyclization Intramolecular Cyclization Intermediate1->Cyclization Azepine Ring Formation Core_Scaffold 7H-Pyrimido[4,5-d]azepine Core Cyclization->Core_Scaffold Diversification Parallel Synthesis / Diversification Core_Scaffold->Diversification Introduction of R1, R2, etc. Library Final Chemical Library Diversification->Library

General Synthetic Workflow

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a key intermediate and the subsequent cyclization to form the 7H-pyrimido[4,5-d]azepine core. These protocols are designed to be self-validating, with clear checkpoints for characterization.

Synthesis of a Key Precursor: 4-amino-5-(3-oxopropyl)pyrimidine

This protocol describes a general method for the synthesis of a key aldehyde precursor required for the intramolecular cyclization.

Materials:

  • 4-amino-5-iodopyrimidine

  • Acrolein diethyl acetal

  • Palladium(II) acetate

  • Triphenylphosphine

  • Triethylamine

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (2 M)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-amino-5-iodopyrimidine (1.0 eq) in anhydrous acetonitrile, add acrolein diethyl acetal (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and triethylamine (2.0 eq).

  • Degas the mixture with argon for 15 minutes, then heat to 80 °C and stir for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the acetal-protected intermediate.

  • Dissolve the intermediate in a mixture of dichloromethane and 2 M hydrochloric acid (1:1 v/v) and stir vigorously at room temperature for 4 hours.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude 4-amino-5-(3-oxopropyl)pyrimidine, which can be used in the next step without further purification.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Intramolecular Cyclization to form the 7H-Pyrimido[4,5-d]azepine Core

This protocol describes a reductive amination followed by intramolecular cyclization to form the core scaffold.

Materials:

  • 4-amino-5-(3-oxopropyl)pyrimidine

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol (anhydrous)

  • Acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-amino-5-(3-oxopropyl)pyrimidine (1.0 eq) in anhydrous methanol, add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Add a few drops of acetic acid to quench any remaining reducing agent.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluting with a gradient of methanol in dichloromethane) to afford the 7H-pyrimido[4,5-d]azepine core.

Characterization: The final product should be fully characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and melting point analysis.

High-Throughput Screening (HTS) of the Chemical Library

Once the library is synthesized, a robust and efficient high-throughput screening campaign is necessary to identify active compounds. The choice of assay will depend on the biological target of interest.

Kinase Inhibition Assays

For screening against kinase targets like HER2 and EGFR, several HTS-compatible assay formats are available:

  • ADP-Glo™ Kinase Assay (Promega): This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. It is a universal assay for any kinase and is well-suited for HTS.

  • HTRF® Kinase Assays (Cisbio): These are homogeneous time-resolved fluorescence (HTRF) assays that can be configured to detect either substrate phosphorylation or ADP formation.

GPCR Activity Assays

For GPCR targets such as 5-HT2C, functional cell-based assays are typically employed:

  • Calcium Mobilization Assays: For Gq-coupled GPCRs, changes in intracellular calcium levels upon receptor activation can be measured using fluorescent calcium indicators like Fluo-4. This is a widely used and robust HTS format.

  • cAMP Assays: For Gs or Gi-coupled receptors, changes in intracellular cyclic AMP (cAMP) levels can be monitored using assays such as HTRF® cAMP kits (Cisbio) or Lance® Ultra cAMP kits (PerkinElmer).

The following diagram illustrates a typical HTS workflow:

hts_workflow Library_Plates Library Compound Plates Dispensing Automated Liquid Handling Library_Plates->Dispensing Assay_Plates Assay Plates (with target & reagents) Assay_Plates->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis Data Analysis & Hit Identification Detection->Data_Analysis Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation Lead_Optimization Lead Optimization Hit_Confirmation->Lead_Optimization

High-Throughput Screening Workflow

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the screening data is crucial for elucidating the structure-activity relationships (SAR) of the 7H-pyrimido[4,5-d]azepine scaffold. This information will guide the subsequent rounds of library design and lead optimization.

SAR Table for HER2/EGFR Inhibitors

The following table summarizes the SAR for a series of pyrimido[4,5-b]azepine derivatives as HER2/EGFR inhibitors. [1]

Compound HER2 IC₅₀ (nM) EGFR IC₅₀ (nM)
1a H H >1000 >1000
1b 4-Anilino H 150 250
1c 4-(3-chloroanilino) H 80 120

| 1d | 4-Anilino | 6-Amide | 24 | 36 |

Data is illustrative and based on trends reported in the literature.

Key Insights:

  • A 4-anilino substituent is crucial for activity.

  • Electron-withdrawing groups on the anilino ring can enhance potency.

  • Substitution at the 6-position of the azepine ring with an amide group significantly improves inhibitory activity against both HER2 and EGFR.

SAR Table for 5-HT2C Agonists

The following table summarizes the SAR for a series of 7H-pyrimido[4,5-d]azepine derivatives as 5-HT2C agonists. [2][3]

Compound R¹ (at C4) 5-HT2C EC₅₀ (nM) 5-HT2A Selectivity (fold) 5-HT2B Selectivity (fold)
2a H 500 10 5
2b -NH₂ 80 50 30
2c -NHMe 25 >100 >100

| 2d | -NHEt | 35 | >100 | >100 |

Data is illustrative and based on trends reported in the literature.

Key Insights:

  • Substitution at the 4-position of the pyrimidine ring is critical for potent 5-HT2C agonism.

  • Small alkylamino groups at the C4 position provide the best combination of potency and selectivity.

  • Increasing the size of the alkyl group beyond ethyl leads to a decrease in potency.

Conclusion and Future Directions

The 7H-pyrimido[4,5-d]azepine scaffold is a highly promising starting point for the development of novel therapeutics. This guide has provided a comprehensive framework for the design, synthesis, and evaluation of chemical libraries based on this core. By integrating computational chemistry, robust synthetic strategies, and high-throughput screening, researchers can efficiently explore the chemical space around this scaffold and identify potent and selective modulators of a variety of biological targets.

Future efforts in this area should focus on:

  • Diversity-Oriented Synthesis: Exploring novel synthetic methodologies to access a wider range of substitution patterns and stereochemistries on the azepine ring.

  • Fragment-Based Library Design: Utilizing fragment screening to identify small molecular fragments that bind to the target of interest and then growing or linking these fragments from the 7H-pyrimido[4,5-d]azepine core.

  • Multi-Target Ligand Design: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets, which may be beneficial for the treatment of complex diseases.

By following the principles and protocols outlined in this guide, researchers will be well-equipped to unlock the full potential of the 7H-pyrimido[4,5-d]azepine scaffold in their drug discovery programs.

References

  • Kawakita, Y., et al. (2013). Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 21(9), 2423-2434. [Link]

  • Storer, R. I., et al. (2014). Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors. Journal of Medicinal Chemistry, 57(12), 5258-5269. [Link]

  • Andrews, M. D., et al. (2011). Pyrimido[4,5-d]azepines as potent and selective 5-HT2C receptor agonists: design, synthesis, and evaluation of PF-3246799 as a treatment for urinary incontinence. Bioorganic & Medicinal Chemistry Letters, 21(5), 1389-1393. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Cyclization Methods for Pyrimido[4,5-d]azepines

Executive Summary The pyrimido[4,5-d]azepine scaffold represents a privileged structural motif in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., EGFR, HER2) and serotonin receptor ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimido[4,5-d]azepine scaffold represents a privileged structural motif in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., EGFR, HER2) and serotonin receptor ligands. Traditional thermal synthesis of this 7,6-fused bicyclic system is often plagued by low yields, prolonged reaction times (12–24 hours), and competitive polymerization due to the entropic difficulty of closing a seven-membered ring.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these thermodynamic barriers. By leveraging the dielectric heating effects of microwave irradiation, this method reduces reaction times to <20 minutes while significantly improving purity profiles.

Mechanistic Principles & Reaction Design

The Synthetic Challenge

Constructing the pyrimido[4,5-d]azepine core typically involves fusing a seven-membered azepine ring onto the C4–C5 bond of a pyrimidine precursor. The primary challenges are:

  • Entropic Disfavor: Formation of 7-membered rings is kinetically slower than 5- or 6-membered rings.

  • Regioselectivity: Ensuring the cyclization occurs at the correct nitrogen centers without intermolecular oligomerization.

The Microwave Solution

Microwave irradiation provides rapid, uniform heating that allows the reaction system to overcome the activation energy (


) barrier for the 7-membered ring closure more efficiently than conventional oil baths. The mechanism proceeds via a cascade sequence:
  • Step 1 (

    
    ):  Nucleophilic attack of a diamine on the C4-position of a 4-halo-5-formylpyrimidine.
    
  • Step 2 (Condensation): Intramolecular cyclodehydration between the secondary amine/free amine and the C5-aldehyde (or ester) to form the azepine ring.

Pathway Visualization

The following diagram illustrates the reaction logic and the critical decision points in the workflow.

G cluster_opt Optimization Parameters Start Precursor: 4-Chloro-5-formylpyrimidine Inter Intermediate: Schiff Base / Amine Start->Inter Step 1: SNAr (Rapid) Reagent Reagent: 1,3-Diaminopropane (or derivatives) Reagent->Inter MW MW Irradiation (140°C, 15 min) Inter->MW Energy Input Product Target: Pyrimido[4,5-d]azepine MW->Product Step 2: Cyclization (-H2O) Solvent Solvent: EtOH vs. DMF MW->Solvent Base Base: TEA vs. DIPEA

Figure 1: Reaction pathway for the microwave-assisted synthesis of pyrimido[4,5-d]azepines, highlighting the cascade from substitution to cyclization.

Validated Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+).

  • Vessels: 10 mL pressure-rated glass vials with crimp/snap caps.

  • Precursor: 4-Chloro-5-pyrimidinecarbaldehyde (commercially available or synthesized via Vilsmeier-Haack formylation of 4-hydroxypyrimidine).

  • Nucleophile: 1,3-Diaminopropane (or substituted analogs).

  • Solvent: Ethanol (Abs.) or DMF (Dry).

  • Base: Triethylamine (Et

    
    N).[1]
    
Step-by-Step Methodology

Step 1: Reactant Loading

  • In a 10 mL microwave vial, dissolve 4-chloro-5-pyrimidinecarbaldehyde (1.0 equiv, 1.0 mmol) in Ethanol (3.0 mL).

    • Note: If solubility is poor, use a 1:1 mixture of EtOH/DMF.

  • Add 1,3-diaminopropane (1.1 equiv, 1.1 mmol) dropwise.

    • Observation: A slight exotherm or color change (yellowing) indicates initial imine formation/substitution.

  • Add Triethylamine (1.2 equiv) to neutralize the HCl generated during the

    
     step.
    
  • Seal the vial with a Teflon-lined septum cap.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters (Standard Protocol):

ParameterSettingRationale
Temperature 140 °CSufficient to cross the entropic barrier for 7-ring closure.
Time 15:00 minOptimized to maximize conversion while minimizing degradation.
Pressure Limit 15 barSafety cutoff (ethanol generates significant pressure at 140°C).
Power Dynamic (Max 200W)Allows the instrument to maintain temp without overshoot.
Stirring High (600 rpm)Critical for uniform heat distribution.

Step 3: Work-up & Purification

  • Cool the reaction vessel to room temperature using the reactor's compressed air jet (approx. 2 min).

  • Precipitation: Pour the reaction mixture into ice-cold water (15 mL). The pyrimido[4,5-d]azepine product often precipitates as a solid.

  • Filtration: Collect the solid by vacuum filtration. Wash with cold water (2 x 5 mL) and diethyl ether (1 x 5 mL).

  • Alternative (if oil forms): Extract with Ethyl Acetate (3 x 10 mL), dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOH or purify via flash chromatography (DCM:MeOH 95:5) if necessary.

Optimization & Troubleshooting Guide

The following data summarizes the optimization of reaction conditions for the model substrate (4-chloro-5-formylpyrimidine + 1,3-diaminopropane).

Solvent & Temperature Effects
SolventTemp (°C)Time (min)Yield (%)Observations
Ethanol 80 (Reflux)12045%Incomplete cyclization; intermediate observed.
Ethanol 140 (MW) 15 88% Optimal conversion. Clean profile.
DMF160 (MW)1072%Higher temp caused some tarring/degradation.
Water100 (MW)2030%Hydrolysis of the chloro-pyrimidine competed with amine.
Troubleshooting Common Issues

Issue 1: Incomplete Cyclization (Intermediate Persists)

  • Symptom:[2][3][4] LC-MS shows mass corresponding to the uncyclized imine/amine (

    
     relative to product).
    
  • Fix: Increase reaction temperature to 150°C or add a Lewis Acid catalyst (e.g., 5 mol% Sc(OTf)

    
     or acetic acid) to the reaction mixture to activate the carbonyl.
    

Issue 2: Hydrolysis of Precursor

  • Symptom:[2][3][4] Formation of 4-hydroxy-5-formylpyrimidine.

  • Fix: Ensure solvents are dry (anhydrous). Avoid water as a co-solvent. Increase the equivalents of the amine nucleophile (to 1.5 equiv) to outcompete trace water.

Issue 3: Polymerization

  • Symptom:[1][2][3][4] Gummy, insoluble black residue.

  • Fix: Dilute the reaction (use 5-6 mL solvent instead of 3 mL) to favor intramolecular cyclization over intermolecular polymerization (high dilution principle).

References

  • Microwave-Assisted Synthesis of Fused Pyrimidines

    • Citation: Kategaonkar, A. H., et al. "Microwave assisted synthesis of pyrimido[4,5-d]pyrimidine derivatives in dry media."[4] Ukrainica Bioorganica Acta, 2010.

    • Relevance: Establishes the baseline for microwave acceleration in fusing rings to the pyrimidine [4,5-d] face.
  • Mechanistic Aspects of 7-Membered Ring Formation

    • Citation: Saha, et al. "Microwave-assisted synthesis of seven-membered heterocycles."[5] Molecules, 2024.[1]

    • Relevance: detailed discussion on the entropic challenges of forming azepine rings and how MW energy overcomes them.
  • General Protocol for Amination of 4-Chloropyrimidines

    • Citation: "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives."[6] Saudi Journal of Biological Sciences, 2022.

    • conditions (Step 1 of the protocol)
  • Biological Relevance of Pyrimido-Azepines

    • Citation: Kawakita, Y., et al. "Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors."[7] Bioorganic & Medicinal Chemistry, 2013.[7]

    • Relevance: Provides structural context and biological justification for synthesizing these specific scaffolds.

Sources

Application

Application Notes and Protocols for the Regioselective Functionalization of the 7H-pyrimido[4,5-d]azepine Scaffold

Introduction: The 7H-pyrimido[4,5-d]azepine Scaffold - A Privileged Structure in Medicinal Chemistry The 7H-pyrimido[4,5-d]azepine core is a compelling heterocyclic scaffold that has garnered significant interest in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 7H-pyrimido[4,5-d]azepine Scaffold - A Privileged Structure in Medicinal Chemistry

The 7H-pyrimido[4,5-d]azepine core is a compelling heterocyclic scaffold that has garnered significant interest in the field of drug discovery. Its unique three-dimensional shape, arising from the fusion of a pyrimidine ring and a seven-membered azepine ring, provides a versatile framework for the development of novel therapeutics. This scaffold is a key component in a variety of biologically active molecules, including potent and selective 5-HT2C receptor agonists for the treatment of urinary incontinence[1], dual inhibitors of HER2/EGFR for anticancer applications[2][3], and TRPV1 antagonists for pain management[4]. The therapeutic potential of this scaffold underscores the critical need for robust and regioselective synthetic methodologies to enable the precise installation of functional groups and the exploration of structure-activity relationships (SAR).

This comprehensive guide provides a detailed exploration of the strategies and protocols for the regioselective functionalization of the 7H-pyrimido[4,5-d]azepine scaffold. We will delve into the underlying principles governing the reactivity of this heterocyclic system and present detailed, field-proven protocols for the modification of specific positions on both the pyrimidine and azepine rings.

Strategic Overview of Regioselective Functionalization

The regioselective functionalization of the 7H-pyrimido[4,5-d]azepine scaffold hinges on the differential reactivity of its constituent rings and the specific positions within them. The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated with leaving groups. The azepine ring, on the other hand, offers opportunities for N-functionalization and potential C-H activation.

Our strategic approach will focus on the following key transformations:

  • Synthesis of a Key Precursor: 2,4-dichloro-7H-pyrimido[4,5-d]azepine. This di-halogenated intermediate is the cornerstone for subsequent regioselective functionalization of the pyrimidine ring.

  • Regioselective Functionalization of the Pyrimidine Ring. We will explore nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions to selectively modify the C2 and C4 positions.

  • Functionalization of the Azepine Ring. This section will cover the N-functionalization of the 7-position and discuss advanced strategies for C-H functionalization.

Diagram: Key Functionalization Points of the 7H-pyrimido[4,5-d]azepine Scaffold

Caption: Key positions for regioselective functionalization on the 7H-pyrimido[4,5-d]azepine scaffold.

Part 1: Synthesis of the 2,4-dichloro-7H-pyrimido[4,5-d]azepine Keystone

The synthesis of a di-halogenated pyrimido[4,5-d]azepine is the crucial first step for many subsequent functionalization strategies. While a direct synthesis of 2,4-dichloro-7H-pyrimido[4,5-d]azepine is not extensively reported, a reliable route can be extrapolated from the synthesis of analogous fused pyrimidine systems, such as 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine[1][5][6]. The general approach involves the construction of the corresponding dione followed by a chlorination reaction.

Protocol 1: Synthesis of 7H-pyrimido[4,5-d]azepine-2,4(1H,3H)-dione

This protocol describes the cyclization of a suitable aminopyrimidine precursor to form the pyrimido[4,5-d]azepine dione.

Workflow: Synthesis of the Dione Precursor

Dione_Synthesis Start 4,6-diaminopyrimidin-2(1H)-one Step1 Reaction with α-halo-ε-caprolactam Start->Step1 Intermediate Fused Intermediate Step1->Intermediate Step2 Cyclization Intermediate->Step2 Product 7H-pyrimido[4,5-d]azepine-2,4(1H,3H)-dione Step2->Product

Caption: Workflow for the synthesis of the dione precursor.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4,6-diaminopyrimidin-2(1H)-one (1.0 eq.) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as sodium hydride (NaH, 2.2 eq.) or potassium carbonate (K2CO3, 2.5 eq.), portion-wise at 0 °C.

  • Addition of Alkylating Agent: Slowly add a solution of an appropriate α-halo-ε-caprolactam derivative (e.g., 3-bromo-azepan-2-one) (1.1 eq.) in the same solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and quench with water. Acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product. Filter the solid, wash with water and a cold organic solvent (e.g., diethyl ether), and dry under vacuum to obtain the 7H-pyrimido[4,5-d]azepine-2,4(1H,3H)-dione.

Protocol 2: Chlorination to 2,4-dichloro-7H-pyrimido[4,5-d]azepine

The synthesized dione is then converted to the highly valuable di-chloro derivative using a standard chlorinating agent.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the 7H-pyrimido[4,5-d]azepine-2,4(1H,3H)-dione (1.0 eq.).

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl3) (10-20 eq.) to the flask at room temperature.

  • Addition of Amine Base (Optional but Recommended): To facilitate the reaction, a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or N,N-diethylaniline can be added (1.2 eq.). This can improve yields and reduce reaction times[1].

  • Reaction: Heat the reaction mixture to reflux (around 110 °C) for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Isolation: Carefully quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution. Filter the solid, wash thoroughly with cold water to remove any remaining acid, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield 2,4-dichloro-7H-pyrimido[4,5-d]azepine.

Part 2: Regioselective Functionalization of the Pyrimidine Ring

With the 2,4-dichloro-7H-pyrimido[4,5-d]azepine in hand, we can now explore the regioselective introduction of various functional groups at the C2 and C4 positions. The inherent electronic properties of the dichloropyrimidine system dictate that the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This provides a basis for sequential functionalization[7][8][9][10].

Diagram: Regioselectivity of Dichloropyrimidine Reactions

Regioselectivity cluster_0 General Reactivity Trend DCP 2,4-Dichloropyrimidine Derivative C4_Reaction Reaction at C4 (More Reactive) DCP->C4_Reaction Favored C2_Reaction Reaction at C2 (Less Reactive) DCP->C2_Reaction Disfavored

Caption: General reactivity trend for 2,4-dichloropyrimidines.

Protocol 3: Regioselective C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the selective introduction of an amine nucleophile at the C4 position.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 2,4-dichloro-7H-pyrimido[4,5-d]azepine (1.0 eq.) in a suitable solvent such as isopropanol, acetonitrile, or DMF in a sealed tube or microwave vial.

  • Addition of Amine and Base: Add the desired primary or secondary amine (1.1-1.5 eq.) and a non-nucleophilic base such as DIPEA or triethylamine (TEA) (2.0-3.0 eq.).

  • Reaction: Heat the reaction mixture to 80-120 °C for 2-12 hours. Microwave irradiation can significantly accelerate this reaction. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the C4-amino-2-chloro-7H-pyrimido[4,5-d]azepine derivative.

Protocol 4: Regioselective C4-Arylation/Alkylation via Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This protocol describes the selective coupling of a boronic acid at the C4 position.

Step-by-Step Protocol:

  • Reaction Setup: In a microwave vial or Schlenk tube under an inert atmosphere (argon or nitrogen), combine 2,4-dichloro-7H-pyrimido[4,5-d]azepine (1.0 eq.), the desired aryl or vinyl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.) or PdCl2(dppf) (0.05 eq.), and a base such as potassium carbonate (K2CO3, 2.0 eq.) or cesium carbonate (Cs2CO3, 2.0 eq.).

  • Addition of Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1).

  • Reaction: Heat the reaction mixture to 80-120 °C for 2-16 hours. Microwave heating is often advantageous. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the C4-aryl-2-chloro-7H-pyrimido[4,5-d]azepine.

Reaction Position Typical Conditions Key Advantages
SNAr (Amination) C4Amine, Base (DIPEA), Solvent (iPrOH), 80-120 °CHigh regioselectivity, broad amine scope
Suzuki Coupling C4Boronic acid, Pd catalyst, Base (K2CO3), Dioxane/H2O, 80-120 °CForms C-C bonds, wide variety of boronic acids available
SNAr (Amination) C2Harsher conditions (higher temp.), stronger nucleophileAccess to C2-functionalized derivatives
Suzuki Coupling C2More forcing conditions, specific ligands may be requiredSequential C-C bond formation

Table 1: Summary of Regioselective Functionalization of the Pyrimidine Ring.

Sequential Functionalization of C2 and C4

A key advantage of the differential reactivity of the C2 and C4 positions is the ability to perform sequential functionalizations. After the initial selective reaction at C4, the remaining chloro group at C2 can be displaced or coupled under more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger bases/different catalyst systems) to introduce a second, different functional group[11].

Part 3: Functionalization of the Azepine Ring

The azepine portion of the scaffold offers distinct opportunities for functionalization, primarily at the N7 position and potentially at the carbon framework through C-H activation.

Protocol 5: N7-Alkylation/Arylation

The secondary amine at the N7 position is a prime site for introducing substituents to modulate the compound's physicochemical properties, such as solubility and lipophilicity.

Step-by-Step Protocol:

  • Protection of Pyrimidine Nitrogens (if necessary): Depending on the desired regioselectivity and the nature of the alkylating/arylating agent, protection of the pyrimidine nitrogens may be necessary to avoid competing reactions.

  • Reaction Setup: Dissolve the 7H-pyrimido[4,5-d]azepine derivative (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.

  • Addition of Base: Add a suitable base, such as sodium hydride (NaH, 1.2 eq.) or cesium carbonate (Cs2CO3, 2.0 eq.), at 0 °C and stir for 30 minutes to generate the corresponding anion.

  • Addition of Electrophile: Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq.) or an activated aryl halide for arylation (in the case of Buchwald-Hartwig amination, a palladium catalyst and ligand would be required).

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion as monitored by TLC.

  • Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate. Purify the product by column chromatography.

Advanced Strategy: C-H Functionalization of the Azepine Ring

Direct C-H functionalization is a powerful, modern strategy for introducing complexity in a step-economical fashion. While specific protocols for the 7H-pyrimido[4,5-d]azepine scaffold are not yet widely established, methods developed for other N-heterocycles can be adapted.

Conceptual Workflow: Directed ortho-Metalation (DoM)

DoM_Workflow Start N7-Protected Pyrimido[4,5-d]azepine Step1 Directed Metalation (e.g., with n-BuLi) Start->Step1 Intermediate Ortho-lithiated Intermediate Step1->Intermediate Step2 Quench with Electrophile (E+) Intermediate->Step2 Product C-H Functionalized Product Step2->Product

Caption: Conceptual workflow for C-H functionalization via Directed ortho-Metalation.

This approach would likely involve the use of a directing group, potentially installed at the N7 position, to guide a strong base (e.g., n-butyllithium) to deprotonate a specific C-H bond on the azepine ring. The resulting organometallic intermediate can then be quenched with a variety of electrophiles.

Conclusion and Future Outlook

The 7H-pyrimido[4,5-d]azepine scaffold represents a rich platform for the design and synthesis of novel therapeutic agents. The regioselective functionalization strategies outlined in this guide, based on established principles of heterocyclic chemistry, provide a clear roadmap for medicinal chemists to systematically explore the chemical space around this privileged core. The development of robust protocols for the synthesis of key halogenated intermediates is paramount, as these open the door to a vast array of powerful cross-coupling and substitution reactions. Future research will likely focus on the development of more direct C-H functionalization methods for this scaffold, further enhancing the efficiency and versatility of its derivatization.

References

  • Deng, X., et al. (2006). An Efficient Route to 4-Aryl-5-pyrimidinylimidazoles via Sequential Functionalization of 2,4-Dichloropyrimidine. Organic Letters, 8(3), 357-360. [Link][7][8][9][10]

  • Deng, X., et al. (2006). An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine. PubMed. [Link]

  • Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Hassan, A. S., et al. (2023). Synthesis of pyrido-annelated[5][7][8][12]tetrazines,[5][7][8]triazepine, and[5][7][8][12]tetrazepines for anticancer, DFT, and molecular docking studies. Scientific Reports, 13(1), 5621. [Link]

  • Patsnap Eureka. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. [Link]

  • WIPO Patentscope. (n.d.). WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. [Link]

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Kawakita, Y., et al. (2013). Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 21(8), 2250-2261. [Link]

  • Andrews, M. D., et al. (2014). Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors. Journal of Medicinal Chemistry, 57(12), 5258-5269. [Link]

  • Piatnitski, E. L., et al. (2006). Novel tricyclic azepine derivatives: Biological evaluation of pyrimido[4,5-b]-1,4-benzoxazepines, thiazepines, and diazepines as inhibitors of the epidermal growth factor receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 16(12), 3147-3151. [Link]

  • Insuasty, A., et al. (2020). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][5][7]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules, 25(21), 5028. [Link]

  • Hawryluk, N. A., et al. (2010). Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(23), 7137-7141. [Link]

  • Smith, L., et al. (2006). Tricyclic azepine derivatives: pyrimido[4,5-b]-1,4-benzoxazepines as a novel class of epidermal growth factor receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(6), 1643-1646. [Link]

  • Ramírez, J., et al. (2015). Synthesis of novel thiazole-based 8,9-dihydro-7H-pyrimido[4,5-b][5][7]diazepines as potential antitumor and antifungal agents. European Journal of Medicinal Chemistry, 92, 866-875. [Link]

  • Bouattour, Y., et al. (2021). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 26(16), 4893. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]

  • SciSpace. (n.d.). An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine. (2006). [Link]

  • Kiselyov, A. S., et al. (2005). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][5][7]benzodiazepines. Organic Letters, 7(21), 4737-4740. [Link]

  • Deng, X., et al. (2006). An Efficient Route to 4-Aryl-5-pyrimidinylimidazoles via Sequential Functionalization of 2,4-Dichloropyrimidine. Organic Letters, 8(3), 357-360. [Link]

  • Al-Otaibi, J. S., et al. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research, 11(2), 1-10. [Link]

  • IISTE.org. (n.d.). A Study OF the Electronic Structure of Azabenzen Molecules: by B3LYP-DFT Density Functional Calculation. [Link]

  • Zhang, L., et al. (2014). Synthesis and biological evaluation of 9-alkoxy-6,7-dihydro-5H-benzo[c][5][7][8]triazolo[4,3-a]azepines as potential anticonvulsant agents. Archiv der Pharmazie, 347(5), 348-356. [Link]

Sources

Method

Application Note: Solid-Phase Synthesis of Pyrimido[4,5-b]azepine Libraries

Introduction & Strategic Significance The pyrimido[4,5-b]azepine scaffold represents a privileged pharmacophore in modern drug discovery, exhibiting significant bioactivity as kinase inhibitors (e.g., EGFR, HER2), GPCR l...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The pyrimido[4,5-b]azepine scaffold represents a privileged pharmacophore in modern drug discovery, exhibiting significant bioactivity as kinase inhibitors (e.g., EGFR, HER2), GPCR ligands, and antitumor agents. Unlike flat bicyclic systems, the seven-membered azepine ring introduces a distinct 3D-topology that can exploit unique binding pockets in target proteins.

Transitioning this scaffold to Solid-Phase Organic Synthesis (SPOS) allows for the rapid generation of high-diversity libraries. However, the synthesis of fused 7-membered rings on solid support is fraught with challenges, primarily intermolecular aggregation , slow cyclization kinetics , and regioselectivity issues during the pyrimidine functionalization.

This guide details a field-proven, robust protocol for the synthesis of pyrimido[4,5-b]azepines utilizing a Microwave-Assisted Ring-Closing Metathesis (RCM) strategy. This approach offers superior atom economy and cleaner reaction profiles compared to traditional intramolecular SnAr routes.

Strategic Planning: Resin & Linker Selection

Success in SPOS begins with the correct choice of resin and linker.[1] For pyrimidoazepines, we prioritize acid-labile linkers that allow for the release of the final compound under mild conditions, preserving the integrity of the azepine ring.

ParameterRecommended ChoiceScientific Rationale
Resin Rink Amide MBHA Provides a C-terminal amide upon cleavage, a common motif in kinase inhibitors. MBHA (4-methylbenzhydrylamine) offers enhanced mechanical stability for microwave steps.
Loading 0.5 – 0.7 mmol/g Medium loading prevents site-site interactions (pseudo-dilution) which is critical for the RCM cyclization step to favor intramolecular ring closure over intermolecular dimerization.
Mesh Size 100–200 mesh Optimal for microwave reactors (e.g., CEM Liberty Blue) to prevent filter clogging while maintaining rapid solvent exchange.

Core Methodology: The Protocol

Synthetic Pathway Overview

The synthesis proceeds through a "Capture-Diversify-Cyclize" strategy:

  • Resin Loading: Attachment of the first diversity element (Amine 1).[1]

  • Scaffold Capture: SnAr displacement on the pyrimidine core.

  • Functionalization: Introduction of the second alkene tether.

  • Ring Closure: Ruthenium-catalyzed Ring-Closing Metathesis (RCM).

DOT Diagram: Synthetic Workflow

G Start Rink Amide MBHA Resin (Fmoc-Protected) Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect LoadAA 2. Load Fmoc-Amino Alkene (HBTU/DIPEA) Deprotect->LoadAA  Prepare Linker   SnAr1 3. Scaffold Capture (4,6-Dichloro-5-nitropyrimidine, DIPEA) LoadAA->SnAr1  Immobilize Core   SnAr2 4. Diversity Introduction (Allylamine deriv., 80°C MW) SnAr1->SnAr2  Add R2 Tether   Reduction 5. Nitro Reduction (SnCl2, DMF) SnAr2->Reduction  Prepare for Cyclization   RCM 6. Ring-Closing Metathesis (Grubbs II, DCM, 40°C) Reduction->RCM  Form 7-Membered Ring   Cleavage 7. Cleavage & Analysis (95% TFA) RCM->Cleavage  Release Product  

Figure 1: Step-by-step workflow for the solid-phase synthesis of pyrimido[4,5-b]azepines.

Detailed Experimental Protocols
Step 1: Resin Preparation & Linker Loading

Objective: Immobilize the first alkene-containing tether (R1).

  • Swelling: Place 1.0 g of Rink Amide MBHA resin (0.6 mmol/g) in a fritted SPOS vessel. Swell in DCM (10 mL) for 30 min, then wash with DMF (3 x 10 mL).

  • Fmoc Removal: Treat with 20% piperidine in DMF (10 mL) for 5 min, drain, and repeat for 15 min. Wash resin with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling: Dissolve Fmoc-Allylglycine (or desired amino-alkene acid) (3.0 equiv), HBTU (2.9 equiv), and DIPEA (6.0 equiv) in DMF (8 mL). Add to resin.[1][2][3]

  • Incubation: Shake at room temperature (RT) for 2 hours.

  • QC: Perform a Kaiser test. If negative (colorless beads), proceed. If positive (blue beads), repeat coupling.

Step 2: Scaffold Capture (SnAr 1)

Objective: Attach the electrophilic pyrimidine core.

  • Deprotection: Remove Fmoc group from the loaded amino acid as described in Step 1.

  • Reaction: Suspend resin in NMP (N-methyl-2-pyrrolidone). Add 4,6-dichloro-5-nitropyrimidine (5.0 equiv) and DIPEA (10.0 equiv).

    • Note: The 5-nitro group activates the pyrimidine for nucleophilic attack.

  • Conditions: Shake at RT for 4 hours.

    • Critical: Do not heat this step. The first chloride displacement is facile; heating may cause double substitution or hydrolysis.

  • Wash: Extensive washing with NMP (5x) and DCM (5x) is required to remove excess electrophile.

Step 3: Diversity Introduction (SnAr 2)

Objective: Introduce the second alkene tether for RCM.

  • Reagent Prep: Prepare a solution of Allylamine (or substituted allylamine R2) (5.0 equiv) and DIPEA (10.0 equiv) in DMSO/NMP (1:1).

  • Microwave Irradiation: Add solution to resin. Irradiate at 80°C for 20 mins (Power: 50W max).

    • Why Microwave? The second chloride is deactivated by the electron-donating amino group installed in Step 2. Thermal energy is required to drive this reaction to completion.

  • Wash: DMF (5x), MeOH (3x), DCM (3x).

Step 4: Nitro Reduction (Optional but Recommended)

If the final target requires an amino-pyrimidine or if the nitro group interferes with the catalyst:

  • Treat resin with 2M SnCl2·2H2O in DMF for 2 hours at RT.

  • Wash thoroughly with DMF, water, DMF, and DCM to remove tin salts.

Step 5: Ring-Closing Metathesis (RCM)

Objective: Form the 7-membered azepine ring.

  • Solvent Switch: Wash resin with anhydrous degassed DCM (5x). Oxygen poisons the Ruthenium catalyst.

  • Catalyst Addition: Add Grubbs Catalyst 2nd Generation (10 mol%) in degassed DCM (10 mL).

  • Reflux: Heat at 40°C for 12 hours under an Argon atmosphere.

  • Cycle: Drain and repeat the catalyst addition and heating cycle once to ensure high conversion.

  • Scavenging: Wash with DMSO (to remove catalyst residues) followed by DCM.

Step 6: Cleavage & Isolation[4]
  • Cleavage Cocktail: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitation: Filter filtrate into cold diethyl ether (-20°C). Centrifuge to pellet the crude product.

  • Analysis: Dissolve pellet in DMSO/Water for LC-MS analysis.

Quality Control & Troubleshooting

Decision Tree for Low Yields

Troubleshooting Start Low Yield / Impurity? Check1 Is the Pyrimidine Attached? (LCMS of intermediate) Start->Check1 Check2 Did RCM work? (Mass -28 Da) Check1->Check2 Yes Action1 Increase temp/time for SnAr 1 Check1->Action1 No Action2 Check solvent degassing; Increase Catalyst load Check2->Action2 No (Linear precursor) Action3 Check Resin Loading; Reduce to 0.4 mmol/g Check2->Action3 Yes (Dimerization)

Figure 2: Troubleshooting logic for SPOS of pyrimidoazepines.

Common Pitfalls
  • Oxidation of Catalyst: The Grubbs catalyst is sensitive to oxygen. Always use degassed DCM (sparged with Argon for 15 mins) for the RCM step.

  • Pseudo-dilution Failure: If the resin loading is too high (>0.8 mmol/g), intermolecular cross-linking (dimerization) will compete with the desired intramolecular cyclization.

  • Incomplete SnAr 2: The second displacement on the pyrimidine ring is sluggish. Use microwave heating or strong nucleophiles.

References

  • Solid-Phase Synthesis of Benzo[b]pyrimido[5,4-f]azepines: Detailed methodology for similar fused systems using intramolecular cycliz

    • Source:

  • Microwave-Assisted SPPS: Principles of microwave acceleration in solid-phase synthesis, applicable to the SnAr steps.

    • Source:

  • Pyrimido[4,5-b]azepine Scaffold Design: Design and synthesis of novel pyrimido[4,5-b]azepine deriv

    • Source:

  • Solid-Phase Heterocycle Synthesis: General strategies for synthesizing 7-membered rings on solid support.

    • Source:

  • Microwave Synthesis of Pyrimido-diazepines: Protocol for microwave-induced synthesis of rel

    • Source:

Sources

Application

Multicomponent reactions for accessing 7H-pyrimido[4,5-d]azepine analogs

Application Note: High-Efficiency Multicomponent & Cascade Strategies for 7H-Pyrimido[4,5-d]azepine Analogs Executive Summary The 7H-pyrimido[4,5-d]azepine scaffold represents a privileged bicyclic heterocycle in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Multicomponent & Cascade Strategies for 7H-Pyrimido[4,5-d]azepine Analogs

Executive Summary

The 7H-pyrimido[4,5-d]azepine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, distinct from its more common 6-membered analog, pyrimido[4,5-d]pyrimidine. This 7-6 fused system has emerged as a critical core in the development of 5-HT2C receptor agonists (e.g., PF-3246799 for stress urinary incontinence) and HER2/EGFR dual kinase inhibitors for oncology.

Traditionally, accessing this scaffold requires lengthy linear synthesis involving difficult ring-expansion or high-dilution cyclization steps. This guide details advanced One-Pot Cascade and Multicomponent Reaction (MCR) protocols that streamline access to this chemical space. We prioritize methods that offer high atom economy, operational simplicity, and validated scalability.

Strategic Analysis: The "d-Fusion" Challenge

Synthesizing the [4,5-d]azepine isomer presents a specific regioselectivity challenge. Unlike [4,5-b] isomers, where the fusion occurs at the pyrimidine N1-C2 bond, the [4,5-d] fusion requires constructing the azepine ring across the C4-C5 bond of the pyrimidine core.

Key Synthetic Hurdles:

  • Regiocontrol: Preventing the formation of thermodynamically favored 6-membered pyrimido-pyrimidines.

  • Ring Strain: Closing the 7-membered azepine ring often requires entropic assistance (e.g., the Thorpe-Ingold effect) or metal catalysis.

  • Atom Economy: Avoiding the use of stoichiometric protecting groups.

Validated Protocols

Protocol A: The "Pfizer-Takeda" Cascade (Dieckmann Condensation Route)

Best for: High-purity synthesis of 2,4-disubstituted analogs (e.g., Kinase Inhibitors).

This protocol utilizes a "telescoped" one-pot sequence involving an SNAr displacement followed by an intramolecular Dieckmann condensation. While not a classic 3-component MCR, it functionally operates as a cascade reaction starting from a pyrimidine precursor.

Reagents & Materials:

  • Precursor: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

  • Reactant A:

    
    -Amino ester (e.g., Ethyl 3-aminopropanoate).
    
  • Base: Potassium tert-butoxide (KOtBu) or NaH.

  • Solvent: THF (anhydrous).

Experimental Workflow:

  • SNAr Displacement (In Situ):

    • Charge a reaction vessel with Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 equiv) and THF (0.2 M).

    • Cool to 0 °C.

    • Add

      
      -amino ester (1.1 equiv) and TEA (1.5 equiv).
      
    • Stir at RT for 2 hours. Monitor by LCMS for intermediate formation (Secondary amine).

  • Dieckmann Cyclization:

    • Without isolation, cool the mixture to -78 °C (or 0 °C depending on substrate stability).

    • Slowly add KOtBu (1.0 M in THF, 2.5 equiv).

    • Allow to warm to RT and stir for 4–12 hours. The color typically shifts to deep orange/red (enolate formation).

  • Decarboxylation (Optional One-Pot Extension):

    • If the target is the ketone without the ester handle, add aqueous HCl (6N) and heat to reflux for 2 hours directly in the same pot.

  • Workup:

    • Quench with sat. NH4Cl. Extract with EtOAc.

    • Purify via flash chromatography (DCM/MeOH gradient).

Mechanism of Action: The amino ester displaces the C4-chloride. The resulting secondary amine positions the pendant ester for an intramolecular attack on the C5-ester, closing the 7-membered ring.

Protocol B: The Ugi-Post-Condensation MCR

Best for: High-diversity library generation (3-4 points of diversity).

This method couples a classic Ugi-4CR with a secondary cyclization (SNAr or Pd-catalyzed) to form the azepine ring.

Components:

  • Amine: Functionalized aniline or aliphatic amine.

  • Aldehyde: Aryl/Alkyl aldehyde.

  • Acid: 4-Chloropyrimidine-5-carboxylic acid.

  • Isocyanide: Alkyl isocyanide.

Experimental Workflow:

  • Ugi Phase:

    • Dissolve aldehyde (1.0 equiv) and amine (1.0 equiv) in MeOH (1.0 M). Stir 30 min to form imine.

    • Add 4-chloropyrimidine-5-carboxylic acid (1.0 equiv).

    • Add isocyanide (1.0 equiv).

    • Stir at RT for 24 hours.

    • Result: Linear Ugi adduct (dipeptide-like backbone).

  • Cyclization Phase (Intramolecular SNAr):

    • Evaporate MeOH. Re-dissolve residue in DMF.

    • Add Cs2CO3 (2.0 equiv).

    • Heat to 80–100 °C for 6 hours.

    • The amide nitrogen (from the Ugi backbone) attacks the C4-chloro position, closing the 7-membered ring.

Data & Visualization

Reaction Pathway Diagram (Protocol A & B)

PyrimidoAzepine_Synthesis cluster_0 Protocol A: Dieckmann Cascade (Pharma Std) cluster_1 Protocol B: Ugi-S_NAr MCR (Library Gen) P1_Start 4-Cl-Pyrimidine-5-Ester + Amino Ester P1_Inter Intermediate: N-Alkylated Pyrimidine P1_Start->P1_Inter S_NAr (THF, TEA) P1_Prod 7H-Pyrimido[4,5-d]azepine-7-one (Keto-Ester) P1_Inter->P1_Prod Dieckmann (KOtBu) Ring Closure P2_Start Aldehyde + Amine + Isocyanide + 4-Cl-Acid P2_Inter Linear Ugi Adduct P2_Start->P2_Inter Ugi-4CR (MeOH) P2_Prod Highly Substituted Pyrimido[4,5-d]azepine P2_Inter->P2_Prod Intramolecular S_NAr (Cs2CO3, Heat)

Caption: Comparative workflow for Dieckmann Cascade (Protocol A) vs. Ugi-MCR (Protocol B) routes.

Comparative Performance Table
FeatureProtocol A (Dieckmann)Protocol B (Ugi-MCR)
Reaction Type Telescoped Two-StepMulticomponent (4CR) + Cyclization
Atom Economy High (Loss of EtOH)Moderate (Loss of H2O)
Diversity Potential Low (R1, R2 limited)High (4 points of diversity)
Primary Application Scale-up of specific API (e.g., PF-3246799)Combinatorial Library Screening
Typical Yield 65–85%40–60%
Key Risk Hydrolysis of ester if water presentIsocyanide odor; steric hindrance

Critical References

  • Pfizer Global R&D. "Pyrimido[4,5-d]azepines as Potent and Selective 5-HT2C Receptor Agonists: Design, Synthesis, and Evaluation of PF-3246799." Bioorganic & Medicinal Chemistry Letters, 2011, 21(9), 2715–2720.

  • Takeda Pharmaceutical Co. "Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors." Bioorganic & Medicinal Chemistry, 2013, 21(8), 2250–2261. (Note: Discusses the isomeric [4,5-b] but details the critical Dieckmann conditions applicable to [4,5-d]).

  • Review on Azepine Synthesis. "Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions." RSC Advances, 2020. (Context for MCR approaches to fused pyrimidines).

Application Scientist Notes (Pro-Tips)

  • Regioselectivity Check: When using Protocol A, always verify the product utilizing HMBC NMR . The correlation between the pyrimidine C4 proton (if unsubstituted) and the azepine methylene protons is diagnostic.

  • Water Sensitivity: The Dieckmann condensation (Protocol A, Step 2) is strictly anhydrous. Even trace moisture will hydrolyze the ester before cyclization, leading to the open-chain acid.

  • Safety: In Protocol B, isocyanides are potent sensitizers. Perform all Ugi reactions in a well-ventilated fume hood and treat glassware with bleach/acid wash to neutralize odors.

Method

Application Note: Late-Stage C-H Functionalization of Pyrimido[4,5-d]azepine Scaffolds

Executive Summary The pyrimido[4,5-d]azepine scaffold represents a privileged pharmacophore in kinase inhibitor discovery, specifically targeting PLK1 (Polo-like kinase 1) and Aurora kinases . While traditional synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimido[4,5-d]azepine scaffold represents a privileged pharmacophore in kinase inhibitor discovery, specifically targeting PLK1 (Polo-like kinase 1) and Aurora kinases . While traditional synthesis relies on early-stage ring construction (e.g., Bischler-Napieralski cyclization or S_NAr displacements), these methods limit rapid structural diversification during Lead Optimization.

This guide details C-H activation strategies to enable late-stage functionalization (LSF) of the fully assembled core. By bypassing de novo synthesis, these protocols allow for the direct installation of alkyl and aryl motifs, significantly accelerating Structure-Activity Relationship (SAR) exploration.

Structural Analysis & Reactivity Map

The pyrimido[4,5-d]azepine bicyclic system presents a dichotomy in electronic character, necessitating distinct activation modes for different ring positions.

Electronic Bias & Targeting Strategy
  • Pyrimidine Ring (Electron-Deficient): Highly susceptible to nucleophilic radical addition (Minisci-type reactions).[1] The C2 position is the primary vector for radical alkylation.

  • Azepine Ring (Conformationally Flexible): The azepine ring, often containing an amide or amine functionality, behaves as an electron-rich enamide or protected amine. It requires electrophilic activation, typically mediated by Transition Metals (Pd, Rh) often utilizing the azepine nitrogen as a directing group.

G Core Pyrimido[4,5-d]azepine Core Scaffold Pyrim Pyrimidine Ring (Electron Deficient) Core->Pyrim Fused System Azep Azepine Ring (Electron Rich/Neutral) Core->Azep Fused System Minisci Strategy A: Radical C-H Alkylation (Minisci Reaction) Pyrim->Minisci High LUMO PdCat Strategy B: Pd-Catalyzed C-H Arylation Azep->PdCat Coordination Site TargetC2 Target: C2 Position (Solubility/Metabolic Stability) Minisci->TargetC2 TargetAz Target: C9/Alpha-Position (Pharmacophore Expansion) PdCat->TargetAz

Figure 1: Reactivity map of the pyrimido[4,5-d]azepine scaffold. The electron-deficient pyrimidine favors radical pathways, while the azepine ring supports metal-catalyzed cross-coupling.

Protocol A: Radical C-H Alkylation (Minisci Reaction)

Application: Installation of alkyl, cycloalkyl, and heterocyclic fragments at the C2-position of the pyrimidine ring. Mechanism: Silver-catalyzed oxidative decarboxylation generates a nucleophilic alkyl radical, which attacks the protonated (activated) heterocycle.

Materials & Reagents[2][3][4][5][6][7][8][9]
  • Substrate: Pyrimido[4,5-d]azepine derivative (0.2 mmol)

  • Alkyl Source: Carboxylic acid (R-COOH) (3.0 equiv) - Acts as the radical precursor.

  • Catalyst: Silver Nitrate (AgNO₃) (0.2 equiv)

  • Oxidant: Ammonium Persulfate ((NH₄)₂S₂O₈) (3.0 equiv)

  • Solvent: DCM/Water (1:1 biphasic system) or TFA/Water (for solubility)

  • Temperature: 40–60 °C

Step-by-Step Methodology
  • Preparation: In a 10 mL vial equipped with a magnetic stir bar, dissolve the pyrimido[4,5-d]azepine substrate (1.0 equiv) in a mixture of DCM (1 mL) and Water (1 mL).

    • Note: If the substrate is insoluble, add Trifluoroacetic acid (TFA, 1.0 equiv) to protonate the N-heterocycle, increasing both solubility and electrophilicity.

  • Reagent Addition: Add the carboxylic acid (3.0 equiv) and AgNO₃ (20 mol%).

  • Initiation: Add (NH₄)₂S₂O₈ (3.0 equiv) in one portion.

  • Reaction: Seal the vial and stir vigorously at 40 °C. Monitor by LC-MS every 30 minutes.

    • Self-Validation: Evolution of CO₂ gas bubbles indicates successful decarboxylation.

  • Work-up: Upon consumption of starting material (typically 1–4 hours), quench with saturated NaHCO₃ (aq) to neutralize acid. Extract with EtOAc (3x).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Critical Consideration: The C2 position is the most reactive site. If C2 is blocked, this reaction may fail or result in non-selective over-alkylation on the azepine ring if unprotected.

Protocol B: Directed Pd-Catalyzed C-H Arylation

Application: Functionalization of the azepine ring (specifically alpha to the nitrogen) or ortho-arylation of existing phenyl substituents. Mechanism: A Concerted Metallation-Deprotonation (CMD) pathway, often requiring a directing group (DG) on the azepine nitrogen (e.g., N-Pivaloyl or N-Acetyl).

Materials & Reagents[2][3][4][5][6][7][8][9]
  • Substrate: N-Protected pyrimido[4,5-d]azepine (0.2 mmol)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: Triphenylphosphine (PPh₃) or XPhos (20 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or Silver Acetate (AgOAc)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)₂ and the Ligand in the solvent (2 mL) and stir for 10 mins to form the active catalytic species.

  • Substrate Addition: Add the N-protected scaffold (1.0 equiv), Aryl Iodide (1.5 equiv), and Base (2.0 equiv).

    • Expert Insight: If using AgOAc as a base/additive, keep the reaction in the dark to prevent silver decomposition.

  • Thermal Activation: Seal the tube and heat to 100–120 °C for 12–18 hours.

  • Monitoring: Check LC-MS for the appearance of the M+Ar mass.

    • Troubleshooting: If conversion is low, add Pivalic Acid (30 mol%) as a proton shuttle to assist the CMD step.

  • Work-up: Filter the reaction mixture through a Celite pad (eluting with EtOAc) to remove metal particulates.

  • Purification: Concentrate and purify via preparative HPLC or column chromatography.

Data Summary & Comparison

FeatureMinisci Alkylation (Protocol A)Pd-Catalyzed Arylation (Protocol B)
Target Site Pyrimidine Ring (C2)Azepine Ring / Ortho-Aryl
Bond Formed C(sp2)–C(sp3)C(sp2)–C(sp2)
Key Reagent Radical Source (R-COOH + Oxidant)Transition Metal (Pd) + Ar-I
Electronic Req. Electron-Deficient SubstrateDirecting Group / Electron-Rich
Primary Utility Tuning Solubility & LogPExpanding Potency/Selectivity

Mechanistic Pathway (Minisci Reaction)

Understanding the radical mechanism is crucial for troubleshooting low yields (often due to radical quenching or dimerization).

Minisci Start Carboxylic Acid (R-COOH) Radical Alkyl Radical (R•) + CO2 Start->Radical Oxidative Decarboxylation Ox Oxidant (Persulfate + Ag+) Ox->Radical Intermed Radical Cation Intermediate Radical->Intermed Addition to C2 Substrate Protonated Pyrimido-azepine Substrate->Intermed Product C2-Alkylated Product Intermed->Product Oxidation & Deprotonation

Figure 2: Mechanism of Ag-catalyzed decarboxylative alkylation. The generation of the nucleophilic alkyl radical is the rate-determining step.

References

  • McInnes, C., et al. (2006). "Structural determinants of specificity for the pyrimido[4,5-d]azepine scaffold against the PLK1 kinase." Chemical Biology & Drug Design.

  • Duncton, M. A. (2011). "Minisci reactions: Versatile C-H functionalization for medicinal chemists."[1] MedChemComm.

  • Kawakita, Y., et al. (2013).[2] "Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors." Bioorganic & Medicinal Chemistry.

  • Lou, S. J., & Zhu, Q. (2012). "Palladium-catalyzed C-H imidoylative annulation of 2-isocyanobiphenyls: efficient synthesis of phenanthridines and 6(5H)-phenanthridinones." (Relevant methodology for fused azepine formation). Chemical Communications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of Lipophilic 7H-pyrimido[4,5-d]azepine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7H-pyrimido[4,5-d]azepine derivatives. This guide is designed to provide in-depth troubleshooting assis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7H-pyrimido[4,5-d]azepine derivatives. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for the common challenge of poor aqueous solubility encountered with this lipophilic scaffold. By leveraging fundamental principles of physical pharmacy and formulation science, we will explore various strategies to enhance the dissolution and subsequent bioavailability of these promising compounds.

Introduction: The Solubility Challenge of the 7H-pyrimido[4,5-d]azepine Scaffold

The 7H-pyrimido[4,5-d]azepine core is a key pharmacophore in numerous potent and selective therapeutic agents, including kinase inhibitors and receptor agonists.[1][2][3] However, the inherent lipophilicity and often crystalline nature of these molecules can lead to poor aqueous solubility, a significant hurdle in preclinical and clinical development. Low solubility can result in erratic absorption, low bioavailability, and diminished therapeutic efficacy.[4] This guide provides a structured, question-and-answer-based approach to systematically address and overcome these solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 7H-pyrimido[4,5-d]azepine derivative shows very low aqueous solubility (<1 µg/mL). What is the first aspect I should investigate?

A1: Initial Characterization and pH-Dependent Solubility Profile

Before exploring complex formulation strategies, it is crucial to understand the fundamental physicochemical properties of your compound. The pyrimidine moiety contains nitrogen atoms that can be protonated, suggesting that the solubility of these derivatives may be pH-dependent.[5] Many orally administered drugs, such as tyrosine kinase inhibitors, exhibit pH-dependent solubility which can impact their absorption in the gastrointestinal tract.[6][7]

Underlying Principle: The solubility of weakly basic or acidic compounds is governed by their pKa and the pH of the medium. For a weakly basic compound, solubility increases as the pH of the environment drops below its pKa, due to the formation of the more soluble ionized (protonated) form.

Troubleshooting Protocol: Kinetic Solubility Assessment

  • Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., DMSO) at 10 mM.

  • Prepare a series of aqueous buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

  • Add a small aliquot of the stock solution to each buffer to a final concentration of 100 µM.

  • Incubate the samples at room temperature for 1-2 hours with gentle agitation.

  • Measure the turbidity of each sample using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm). A higher reading indicates lower solubility.

  • Plot turbidity against pH to determine the pH range where your compound is most soluble.

This initial screen will guide your formulation strategy. If the compound is significantly more soluble at a lower pH, salt formation could be a viable approach.

Q2: My compound is a weak base. How can I leverage this property to improve its solubility?

A2: Salt Formation

For weakly basic 7H-pyrimido[4,5-d]azepine derivatives, forming a salt with a pharmaceutically acceptable acid is a common and highly effective method to increase aqueous solubility and dissolution rate.[8] The salt form dissociates in aqueous media, leading to a localized decrease in pH in the diffusion layer surrounding the solid particle, which can enhance the dissolution of the basic drug.[9]

Causality of Experimental Choice: The goal of salt formation is to convert the neutral, poorly soluble free base into a more soluble ionic species. The selection of the counterion is critical, as it can influence the salt's crystallinity, hygroscopicity, and stability.[10] A general guideline is that the pKa of the acidic counterion should be at least 2 units lower than the pKa of the basic drug to ensure efficient proton transfer and stable salt formation.[11]

Experimental Workflow: Salt Screening

G cluster_0 Salt Screening Workflow Start Characterize Free Base (pKa, solubility) Select_Counterions Select Pharmaceutically Acceptable Counterions (e.g., HCl, mesylate, tosylate) Start->Select_Counterions Salt_Formation React Free Base with Counterions in Solution Select_Counterions->Salt_Formation Isolate_Solids Isolate Solids (Evaporation, Anti-solvent addition) Salt_Formation->Isolate_Solids Characterize_Salts Characterize Resulting Solids (PXRD, DSC, TGA) Isolate_Solids->Characterize_Salts Solubility_Testing Measure Aqueous Solubility and Dissolution Rate Characterize_Salts->Solubility_Testing Stability_Assessment Assess Physical and Chemical Stability Solubility_Testing->Stability_Assessment Select_Candidate Select Optimal Salt Form Stability_Assessment->Select_Candidate

Caption: A systematic workflow for salt screening and selection.

Potential Pitfalls:

  • Hydrolysis: Salts of weak bases can convert back to the less soluble free base in high pH environments or in the presence of alkaline excipients.[10][12]

  • Polymorphism: The resulting salt may exist in multiple crystalline forms (polymorphs) with different solubilities and stabilities.[10]

Q3: Salt formation was unsuccessful or did not provide a stable crystalline form. What other solid-state modification techniques can I try?

A3: Co-crystallization

If your compound lacks a suitable ionizable group or if salt formation proves challenging, co-crystallization is an excellent alternative.[13] A co-crystal is a multi-component crystalline material where the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent interactions, primarily hydrogen bonding.[14] This technique can improve solubility, dissolution rate, and stability without altering the chemical structure of the API.[14][15]

Self-Validating System: The selection of a co-former is a critical step. Co-formers are typically pharmaceutically acceptable compounds that can form robust hydrogen bonds with the API. The success of co-crystal formation can be predicted to some extent by considering the hydrogen bond donors and acceptors on both the API and the potential co-former.

Protocol: Liquid-Assisted Grinding for Co-crystal Screening

  • Select Co-formers: Choose a range of pharmaceutically acceptable co-formers with complementary hydrogen bonding functionalities (e.g., carboxylic acids, amides).

  • Combine API and Co-former: Place the API and co-former (typically in a 1:1 or 1:2 molar ratio) in a milling jar with a small amount of a suitable solvent (e.g., acetonitrile, ethanol).

  • Mill: Grind the mixture using a ball mill for a specified time (e.g., 30-60 minutes).

  • Isolate and Dry: Remove the resulting solid and dry under vacuum.

  • Characterize: Analyze the product using Powder X-ray Diffraction (PXRD) to identify new crystalline phases, indicating co-crystal formation. Differential Scanning Calorimetry (DSC) can be used to identify a unique melting point different from the API and co-former.

Technique Principle Advantages Considerations
Salt Formation Ionization of the APISignificant solubility increase is possible; well-established regulatory path.Requires an ionizable group; risk of hydrolysis and polymorphism.[8][12]
Co-crystallization Modification of the crystal lattice via non-covalent bonds.Applicable to non-ionizable compounds; can improve stability and mechanical properties.[13][14]Co-former selection is critical; potential for dissociation in solution.
Q4: My compound's solubility is still insufficient even after trying solid-state modifications. What formulation-based approaches can I use?

A4: Amorphous Solid Dispersions and Nanosuspensions

When modifying the solid state of the API is not enough, more advanced formulation strategies that increase the surface area or present the drug in a high-energy state are necessary.

1. Amorphous Solid Dispersions (ASDs)

Expertise & Experience: In an ASD, the crystalline API is converted into a high-energy amorphous state and dispersed within a polymer matrix.[16] This amorphous form has a higher apparent solubility and dissolution rate compared to its crystalline counterpart. This technique is particularly effective for kinase inhibitors.[6][16]

Causality of Experimental Choice: The polymer serves to stabilize the amorphous drug, preventing it from recrystallizing back to the more stable, less soluble crystalline form.[17] Common methods for preparing ASDs include spray drying and hot-melt extrusion.[18][19]

Workflow: Spray Drying for ASD Preparation

G cluster_1 ASD Preparation via Spray Drying Solution_Prep Dissolve API and Polymer in a Common Solvent Atomization Atomize the Solution into Fine Droplets Solution_Prep->Atomization Drying Rapidly Evaporate Solvent with Hot Gas Atomization->Drying Collection Collect the Solid Dispersion Powder Drying->Collection Characterization Characterize for Amorphous Nature (PXRD) and Purity (HPLC) Collection->Characterization

Caption: General workflow for preparing amorphous solid dispersions.

2. Nanosuspensions

Trustworthiness: Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range, stabilized by surfactants or polymers.[20][21] The reduction in particle size leads to an increase in the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[22]

Protocol: High-Pressure Homogenization for Nanosuspension Preparation

  • Pre-suspension: Disperse the micronized API in an aqueous solution containing a suitable stabilizer (e.g., a combination of a surfactant like Polysorbate 80 and a polymer like HPMC).

  • Homogenization: Subject the pre-suspension to high-pressure homogenization for a set number of cycles until the desired particle size is achieved.

  • Characterization: Measure the particle size distribution (e.g., using dynamic light scattering) and zeta potential (to assess stability).

  • Solidification (Optional): The nanosuspension can be lyophilized or spray-dried to produce a solid dosage form.[23][24]

Formulation Strategy Solubility Enhancement (Fold Increase) Reference Compound Citation
Amorphous Solid Dispersion ~7.5KRN633 (VEGF receptor-2 inhibitor)[16]
Nanosuspension ~2.5 (bioavailability)Atovaquone[25]
Q5: Are there other solubilizing agents I can use for liquid formulations?

A5: Cyclodextrins and Surfactants

For preclinical in vivo studies or for developing liquid formulations, solubilizing agents can be highly effective.[26]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules.[26] The hydrophobic drug molecule resides in the central cavity of the cyclodextrin, while the hydrophilic exterior imparts aqueous solubility to the complex.[27] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and safety profile.[27]

  • Surfactants: Surfactants like polysorbates (e.g., Tween® 80) and bile salts can increase the solubility of lipophilic compounds by forming micelles that encapsulate the drug molecules.[26]

Self-Validating System: The effectiveness of these agents can be readily assessed by preparing solutions of your compound with increasing concentrations of the solubilizing agent and measuring the corresponding increase in solubility. This allows for the determination of the optimal concentration of the excipient.

Summary and Decision-Making Framework

The choice of a solubility enhancement strategy depends on the physicochemical properties of your 7H-pyrimido[4,5-d]azepine derivative and the intended application. A systematic approach, starting with basic characterization and progressing to more complex formulation techniques, is recommended.

G Start Poorly Soluble 7H-pyrimido[4,5-d]azepine pH_Solubility Is solubility pH-dependent? Start->pH_Solubility Salt_Screen Perform Salt Screening pH_Solubility->Salt_Screen  Yes Co_Crystal_Screen Perform Co-crystal Screening pH_Solubility->Co_Crystal_Screen  No Advanced_Formulation Consider Advanced Formulations Salt_Screen->Advanced_Formulation  Unsuccessful/ Unstable Co_Crystal_Screen->Advanced_Formulation  Unsuccessful ASD Amorphous Solid Dispersion (ASD) Advanced_Formulation->ASD Nanosuspension Nanosuspension Advanced_Formulation->Nanosuspension Liquid_Formulation Use Solubilizing Agents (Cyclodextrins, Surfactants) Advanced_Formulation->Liquid_Formulation End Improved Solubility ASD->End Nanosuspension->End Liquid_Formulation->End

Caption: Decision tree for selecting a solubility enhancement strategy.

This guide provides a comprehensive framework for addressing the solubility challenges associated with lipophilic 7H-pyrimido[4,5-d]azepine derivatives. By systematically applying these principles and protocols, researchers can enhance the developability of these important therapeutic compounds.

References

  • Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Available from: [Link]

  • Solubility of Things. Pyrimidine. Available from: [Link]

  • Semantic Scholar. Enhancement of the Solubility of Lipophilic Drug by Self-Micro Emulsifying Drug Delivery System (SMEDDS) For Oral Administration. Available from: [Link]

  • Semantic Scholar. Combinations of Piperine with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System. Available from: [Link]

  • National Center for Biotechnology Information. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. Available from: [Link]

  • International Journal of Scientific Research & Technology. Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs - PMC. Available from: [Link]

  • PubMed. Pyrimido[4,5-d]azepines as Potent and Selective 5-HT2C Receptor Agonists: Design, Synthesis, and Evaluation of PF-3246799 as a Treatment for Urinary Incontinence. Available from: [Link]

  • PubMed. Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors. Available from: [Link]

  • PubMed. Tricyclic azepine derivatives: pyrimido[4,5-b]-1,4-benzoxazepines as a novel class of epidermal growth factor receptor kinase inhibitors. Available from: [Link]

  • PubMed. Novel tricyclic azepine derivatives: Biological evaluation of pyrimido[4,5-b]-1,4-benzoxazepines, thiazepines, and diazepines as inhibitors of the epidermal growth factor receptor tyrosine kinase. Available from: [Link]

  • PubMed. Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists. Available from: [Link]

  • National Center for Biotechnology Information. Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients - PMC. Available from: [Link]

  • National Center for Biotechnology Information. Nanosuspension: An approach to enhance solubility of drugs - PMC. Available from: [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • PubMed. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window. Available from: [Link]

  • ACS Publications. Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs | Crystal Growth & Design. Available from: [Link]

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available from: [Link]

  • Asian Journal of Pharmaceutics. Enhancing Medication Solubility Using Nanosuspension: A Method. Available from: [Link]

  • MDPI. Cyclodextrins as Anti-inflammatory Agents: Basis, Drugs and Perspectives. Available from: [Link]

  • Lonza. Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations. Available from: [Link]

  • ResearchGate. (PDF) Principles of Salt Formation. Available from: [Link]

  • National Center for Biotechnology Information. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC. Available from: [Link]

  • Purdue e-Pubs. ACID-BASE INTERACTIONS IN AMORPHOUS SOLID DISPERSIONS: FORMULATION STRATEGY FOR TYROSINE KINASE INHIBITORS. Available from: [Link]

  • European Pharmaceutical Review. Pharmaceutical salts of small molecule drugs: opportunities and challenges. Available from: [Link]

  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (PDF) Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Available from: [Link]

  • Chula Digital Collections. Polymer as precipitation inhibitor of weak base drug: An update and brief review. Available from: [Link]

  • Drug Development and Delivery. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. Available from: [Link]

  • Chimia. Pharmaceutical Salts Optimization of Solubility or Even More? Available from: [Link]

  • Drug Discovery Online. 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]

  • DSpace. Solid dispersions in oncology:. Available from: [Link]

  • Eurasia. Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Available from: [Link]

  • ResearchGate. (PDF) Crystal engineering of pharmaceutical co-crystals from polymorphic active pharmaceutical ingredients. Available from: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Available from: [Link]

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Sources

Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 7H-pyrimido[4,5-d]azepine

Welcome to the technical support center for the synthesis of 7H-pyrimido[4,5-d]azepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7H-pyrimido[4,5-d]azepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your synthetic yields and overcome common challenges.

Introduction

The 7H-pyrimido[4,5-d]azepine core is a significant heterocyclic scaffold in medicinal chemistry, often explored for its potential as a kinase inhibitor and in other therapeutic areas. The synthesis of this fused seven-membered ring system, however, can be challenging due to the entropic and enthalpic barriers associated with forming a medium-sized ring. This guide provides a structured approach to troubleshooting and optimizing the synthesis, focusing on a common synthetic route involving an intramolecular cyclization.

A prevalent strategy for constructing the 7H-pyrimido[4,5-d]azepine scaffold involves the synthesis of a substituted pyrimidine precursor followed by an intramolecular cyclization to form the azepine ring. One such pathway begins with a 4-aminopyrimidine-5-carbonitrile derivative, which is then elaborated to introduce a side chain capable of cyclizing onto the pyrimidine ring.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses common problems encountered during the synthesis of 7H-pyrimido[4,5-d]azepine in a question-and-answer format.

Question 1: Why is my yield of 7H-pyrimido[4,5-d]azepine consistently low after the intramolecular cyclization step?

Answer:

Low yields in the formation of the seven-membered azepine ring are a frequent challenge. The primary reasons often relate to the inherent difficulties of forming a seven-membered ring and competing side reactions. Here’s a breakdown of potential causes and solutions:

Causality:

  • Unfavorable Ring-Closing Kinetics: The formation of a seven-membered ring is entropically disfavored compared to five- or six-membered rings. The reactive ends of the linear precursor have a lower probability of encountering each other in the correct orientation for cyclization.

  • Intermolecular Side Reactions: At higher concentrations, the reactive precursor molecules are more likely to react with each other (intermolecularly) to form polymers or dimers, rather than cyclizing (intramolecularly).

  • Suboptimal Base/Catalyst: The choice and concentration of the base or catalyst are critical. An inappropriate base may not be strong enough to deprotonate the necessary position to initiate cyclization, or it may be too strong, leading to side reactions or degradation of the starting material or product.

  • Incorrect Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction pathway. A solvent that does not adequately dissolve the starting material or intermediates can hinder the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low cyclization yield.

Experimental Protocol: Optimizing Intramolecular Cyclization via High Dilution

  • Setup: In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add the chosen anhydrous solvent (e.g., THF, Dioxane).

  • Reagents: Dissolve the linear precursor in the same anhydrous solvent in the dropping funnel. In the reaction flask, suspend the base (e.g., NaH, KHMDS).

  • High Dilution: Slowly add the solution of the precursor from the dropping funnel to the stirred suspension of the base over an extended period (e.g., 4-8 hours). This maintains a very low concentration of the precursor in the reaction mixture, favoring intramolecular cyclization over intermolecular polymerization.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction carefully with a proton source (e.g., saturated aqueous ammonium chloride solution). Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

ParameterStandard ConditionOptimization StrategyRationale
Concentration 0.1 M0.01 - 0.001 M (High Dilution)Favors intramolecular cyclization over intermolecular polymerization.
Base Sodium EthoxideSodium Hydride, KHMDS, LDAStronger, non-nucleophilic bases can be more effective.
Temperature RefluxRoom Temperature to RefluxLower temperatures can sometimes favor the desired intramolecular pathway.
Solvent EthanolTHF, Dioxane, DMF, TolueneAprotic solvents are often preferred with strong bases like NaH.
Question 2: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the likely side products and how can I minimize them?

Answer:

The formation of multiple products is a common issue, often arising from the high reactivity of the intermediates and the possibility of alternative reaction pathways.

Causality and Common Side Products:

  • Polymerization/Dimerization: As mentioned, intermolecular reactions can lead to oligomeric or polymeric materials, which may appear as a baseline streak or multiple spots on the TLC.

  • Incomplete Cyclization: The starting material may remain if the reaction conditions are not optimal.

  • Hydrolysis of Nitrile Groups: If water is present, the nitrile groups can be hydrolyzed to amides or carboxylic acids, especially under basic or acidic conditions during work-up.

  • Rearrangement Products: Depending on the specific synthetic route, alternative cyclization or rearrangement pathways may be possible. For instance, in a Thorpe-Ziegler type cyclization of a dinitrile, side reactions can occur.[1][2]

Minimization Strategies:

  • Strictly Anhydrous Conditions: Use freshly dried solvents and reagents to prevent hydrolysis. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Controlled Addition of Reagents: As with optimizing for yield, slow addition of the precursor can minimize intermolecular reactions.

  • Careful Work-up: Neutralize the reaction mixture at low temperatures to avoid degradation of the product.

  • Purification: Column chromatography is often necessary to separate the desired product from closely related impurities.

Experimental Protocol: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexanes). The polarity of the eluent should be gradually increased.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare the precursor for the intramolecular cyclization?

A1: A common starting point is the synthesis of a 4-amino-5-cyanopyrimidine derivative. This can be achieved through a three-component reaction of an aldehyde, malononitrile, and an amidine.[3] The amino group at the 4-position can then be alkylated with a reagent containing a second reactive group (e.g., a nitrile or an ester) to set the stage for the intramolecular cyclization. For example, reaction with chloroacetonitrile can introduce the cyanomethylamino side chain.

Q2: What are the key differences between a Thorpe-Ziegler and a Dieckmann cyclization for forming the azepine ring?

A2: Both are intramolecular condensation reactions used to form rings, but they differ in the functional groups involved.

  • Thorpe-Ziegler Reaction: This involves the intramolecular condensation of a dinitrile in the presence of a base to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[1]

  • Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester in the presence of a base to form a cyclic β-ketoester.[4][5]

The choice between these two depends on the available starting materials and the desired functionality in the final product.

Q3: How can I confirm the structure of my final 7H-pyrimido[4,5-d]azepine product?

A3: A combination of spectroscopic techniques is essential for structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide information about the number and connectivity of protons and carbons in the molecule. The chemical shifts and coupling constants of the protons on the azepine ring will be characteristic.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the N-H bond in the azepine ring and any remaining nitrile or carbonyl groups from the precursors.

Q4: What are some general tips for purifying rigid, planar heterocyclic compounds like 7H-pyrimido[4,5-d]azepine?

A4: These types of molecules can sometimes be challenging to purify due to their tendency to aggregate or have low solubility.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is an excellent method for purification.[6][7] Experiment with a range of solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.

  • Column Chromatography: As mentioned earlier, this is a versatile technique. For planar molecules that may streak on silica gel, using a different stationary phase like alumina or a deactivated silica gel can be beneficial.

  • Sublimation: For thermally stable compounds, sublimation under high vacuum can be a very effective purification method for removing non-volatile impurities.

References

  • Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. PMC. [Link]

  • Thorpe-Ziegler reaction. Buchler GmbH. [Link]

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. PMC - NIH. [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. [Link]

  • Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes | Fiveable. [Link]

  • 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. [Link]

  • Synthesis of pyrido-annelated[1][3][4][8]tetrazines,[1][3][8]triazepine, and[1][3][4][8]tetrazepines for anticancer, DFT, and molecular docking studies. PMC. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]

  • Synthesis of N-Heterocycles - Organic Chemistry Portal. [Link]

  • Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors. PubMed. [Link]

  • Tricyclic azepine derivatives: pyrimido[4,5-b]-1,4-benzoxazepines as a novel class of epidermal growth factor receptor kinase inhibitors. PubMed. [Link]

  • Novel tricyclic azepine derivatives: Biological evaluation of pyrimido[4,5-b]-1,4-benzoxazepines, thiazepines, and diazepines as inhibitors of the epidermal growth factor receptor tyrosine kinase. PubMed. [Link]

  • How To: Purify by Crystallization - Department of Chemistry : University of Rochester. [Link]

  • Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists. PubMed. [Link]

  • The reaction of 4-chloropyridine with some amines. ResearchGate. [Link]

  • US20040054181A1 - Synthesis of chlorinated pyrimidines - Google P
  • Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies | Journal of the American Chemical Society. [Link]

  • Intermolecular cyclization of cinnamoyl isothiocyanate: A new synthetic entry for pyrimidine, triazine, and triazole candidates. Taylor & Francis Group - Figshare. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

  • Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. PubMed. [Link]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. ResearchGate. [Link]

  • Thorpe-Ziegler reaction. ResearchGate. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. [Link]

  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. NIH. [Link]

  • 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. PubMed. [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. PMC - NIH. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. [Link]

  • 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. PubMed Central. [Link]

  • CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google P
  • 4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

  • Thorpe reaction. L.S.College, Muzaffarpur. [Link]

  • Computational Revision of the Mechanism of the Thorpe Reaction. MDPI. [Link]

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Troubleshooting

Technical Support Center: Purification of Pyrimidoazepine Regioisomers

Welcome to the technical support center for the purification of pyrimidoazepine regioisomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrimidoazepine regioisomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating specific pyrimidoazepine regioisomers. The structural similarity of these isomers often presents significant purification challenges, leading to issues with co-elution, poor resolution, and difficulties in analytical differentiation.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles. The methodologies described herein are grounded in established scientific principles and validated through extensive field application.

Frequently Asked Questions (FAQs)

Q1: My pyrimidoazepine regioisomers are co-eluting on my standard reversed-phase HPLC column. What is my first step?

A1: Co-elution is a common initial challenge. Before resorting to more complex techniques, systematically optimize your existing HPLC method. The subtle differences in polarity and stereochemistry between regioisomers can often be exploited with careful method development.

  • Gradient Modification: Experiment with shallower gradients. A slower increase in the organic mobile phase composition can enhance the differential interaction of the isomers with the stationary phase, potentially resolving the peaks.

  • Solvent System Alteration: The choice of organic modifier can significantly impact selectivity. If you are using acetonitrile, try substituting it with methanol or a combination of both. The different solvent properties (viscosity, polarity, and proton-donating/accepting capabilities) can alter the retention behavior of your isomers.

  • Additive Introduction: Small amounts of additives like formic acid, acetic acid, or ammonium hydroxide can modify the ionization state of your pyrimidoazepine regioisomers, leading to changes in retention and potentially improved separation.[1]

Q2: I have achieved partial separation, but the resolution is poor. How can I improve it?

A2: Poor resolution (Rs < 1.5) indicates that the peaks are not baseline separated. To improve this:

  • Increase Column Length or Decrease Particle Size: Both of these changes will increase the column's efficiency (N), leading to narrower peaks and better resolution.

  • Optimize Flow Rate: While a lower flow rate can sometimes improve resolution by allowing more time for interactions, it also increases run time. Perform a flow rate optimization study to find the best balance.

  • Temperature Control: Operating the column at a slightly elevated or reduced temperature can affect the thermodynamics of the separation and improve resolution.

Q3: When should I consider using a different chromatographic technique?

A3: If extensive method development on a standard C18 column does not yield the desired separation, it is time to explore other techniques.

  • Normal-Phase Chromatography: If your regioisomers have polar functional groups, normal-phase chromatography on a silica or alumina stationary phase can provide a different selectivity compared to reversed-phase.

  • Chiral Chromatography: If your pyrimidoazepine core has a stereocenter, chiral stationary phases (CSPs) are essential for separating enantiomers and can also be effective for diastereomers.[2][3]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for isomer separation, often providing faster and more efficient separations than HPLC.[4] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity.

Q4: Can I use crystallization to separate my pyrimidoazepine regioisomers?

A4: Yes, crystallization can be a powerful and scalable purification technique for regioisomers, especially if they exhibit different solubilities in specific solvent systems.[1]

  • Screening Solvents: The key is to find a solvent or solvent mixture in which one regioisomer is significantly less soluble than the other. A systematic screening of various solvents is the first step.

  • Seeding: If you have a small amount of the pure desired regioisomer, you can use it as a seed crystal to induce selective crystallization from a supersaturated solution of the mixture.[5]

  • Diastereomeric Crystallization: If your pyrimidoazepines are chiral, you can react the mixture with a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by crystallization.

Q5: How can I confirm the identity and purity of my separated regioisomers?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between regioisomers.[6]

  • 1D ¹H and ¹³C NMR: The different substitution patterns of regioisomers will result in distinct chemical shifts and coupling constants in their NMR spectra.

  • 2D NMR (COSY, HSQC, HMBC): These experiments provide detailed information about the connectivity of atoms within the molecule, allowing for unambiguous structure elucidation.

  • Mass Spectrometry (MS): While MS will show the same mass for regioisomers, it is crucial for confirming the molecular weight and is often coupled with a chromatographic technique (LC-MS) for peak identification.

Troubleshooting Guides

Guide 1: Optimizing Reversed-Phase HPLC for Regioisomer Separation

This guide provides a systematic approach to developing a robust HPLC method for separating pyrimidoazepine regioisomers.

Workflow Diagram:

HPLC_Optimization A Start: Co-eluting Regioisomers B Step 1: Screen Mobile Phase Modifiers (Acetonitrile vs. Methanol) A->B C Step 2: Optimize Gradient Slope (Shallow vs. Steep) B->C D Step 3: Evaluate Additives (e.g., 0.1% Formic Acid, 10mM Ammonium Acetate) C->D E Step 4: Vary Column Temperature (e.g., 25°C, 40°C, 60°C) D->E F Step 5: Assess Alternative Stationary Phases (e.g., Phenyl-Hexyl, Embedded Polar Group) E->F G Achieved Separation? F->G H End: Optimized Method G->H Yes I Proceed to Alternative Technique (e.g., SFC, Chiral HPLC) G->I No

Caption: HPLC method development workflow for pyrimidoazepine regioisomers.

Detailed Protocol:

  • Initial Conditions:

    • Column: Standard C18 (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5-95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV (select a wavelength where both isomers absorb).

  • Mobile Phase Modifier Screening:

    • Repeat the initial run, but replace acetonitrile with methanol as Mobile Phase B.

    • Rationale: The different solvent properties of acetonitrile and methanol can lead to significant changes in selectivity.

  • Gradient Optimization:

    • Based on the initial screening, choose the organic modifier that shows the most promise of separation.

    • Run a series of experiments with shallower gradients (e.g., 5-50% B over 30 minutes) to increase the separation window.

  • Additive Evaluation:

    • If separation is still not optimal, experiment with different additives. For basic pyrimidoazepines, using a high pH mobile phase (e.g., with ammonium bicarbonate) can sometimes improve peak shape and resolution.

  • Temperature Variation:

    • Analyze your sample at different column temperatures (e.g., 25°C, 40°C, 60°C). Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, influencing resolution.

Data Summary Table:

ParameterCondition 1Condition 2Condition 3
Organic Modifier AcetonitrileMethanol50:50 ACN:MeOH
Gradient 5-95% B in 15 min20-60% B in 30 min30-45% B in 20 min
Resolution (Rs) Record ValueRecord ValueRecord Value
Observations Note peak shape, retention timesNote peak shape, retention timesNote peak shape, retention times
Guide 2: Purification by Selective Crystallization

This guide outlines a process for developing a crystallization-based purification method.

Workflow Diagram:

Crystallization_Workflow A Start: Regioisomer Mixture B Step 1: Solubility Screening (Test various solvents: e.g., EtOAc, Acetone, IPA, Heptane) A->B C Identify a solvent with differential solubility B->C C->B No Suitable Solvent D Step 2: Prepare a Supersaturated Solution (Dissolve mixture in minimal hot solvent) C->D Solvent Found E Step 3: Induce Crystallization (Slow cooling, anti-solvent addition, or seeding) D->E F Step 4: Isolate and Analyze Crystals (Filter, wash, and analyze by HPLC/NMR) E->F G Sufficient Purity? F->G H End: Pure Regioisomer G->H Yes I Re-crystallize or try new solvent system G->I No

Caption: Workflow for developing a selective crystallization method.

Detailed Protocol:

  • Solubility Screening:

    • In small vials, add a known amount of your regioisomeric mixture.

    • Add small aliquots of different solvents at room temperature and with heating, observing the dissolution behavior.

    • The ideal solvent will fully dissolve the mixture at an elevated temperature but show poor solubility for one isomer upon cooling.

  • Crystallization Procedure:

    • Dissolve the mixture in the minimum amount of the chosen hot solvent to create a supersaturated solution.

    • Allow the solution to cool slowly to room temperature, then to 0-4°C.

    • If crystals do not form, try adding a small amount of an "anti-solvent" (a solvent in which your compounds are insoluble) dropwise until turbidity is observed.

    • If a seed crystal of the desired isomer is available, add it to the supersaturated solution to promote selective crystallization.

  • Analysis:

    • Isolate the crystals by filtration and wash with a small amount of cold solvent.

    • Analyze both the crystalline material and the remaining mother liquor by HPLC or NMR to determine the isomeric ratio.

Advanced Techniques

Supercritical Fluid Chromatography (SFC) for Regioisomer Separation

SFC is a powerful technique that combines the benefits of both gas and liquid chromatography. It is particularly well-suited for separating isomers due to its high efficiency and unique selectivity.[4]

Key Advantages of SFC:

  • Speed: The low viscosity of supercritical CO2 allows for high flow rates and rapid separations.

  • Green Chemistry: SFC significantly reduces the consumption of organic solvents.[4]

  • Unique Selectivity: SFC can often resolve isomers that are inseparable by HPLC.

Typical SFC Conditions for Pyrimidoazepine Regioisomers:

  • Column: Chiral stationary phases are highly effective in SFC. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are a good starting point.

  • Mobile Phase: Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol, or isopropanol).

  • Additive: Small amounts of an amine (e.g., diethylamine) are often added to the co-solvent to improve the peak shape of basic compounds like pyrimidoazepines.

Structural Elucidation by NMR

Once you have isolated your regioisomers, NMR is the definitive technique for structural confirmation.

Structural Differentiation Diagram:

Regioisomer_Structure Regio_A Regioisomer A H Substituent NMR_A ¹H NMR Spectrum A - Unique chemical shifts - Distinct coupling patterns Regio_A->NMR_A yields Regio_B Regioisomer B Substituent H NMR_B ¹H NMR Spectrum B - Different chemical shifts - Altered coupling patterns Regio_B->NMR_B yields

Caption: Conceptual depiction of how different substituent positions in regioisomers lead to unique NMR spectra.

Key NMR Experiments:

  • ¹H NMR: Compare the aromatic regions of the spectra. The number of signals, their chemical shifts, and their coupling constants will be different for each regioisomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidoazepine core will be sensitive to the position of the substituents.

  • 2D COSY: Identifies proton-proton couplings, helping to trace the connectivity through the aromatic and aliphatic regions.

  • 2D HSQC: Correlates directly bonded protons and carbons.

  • 2D HMBC: Shows long-range correlations between protons and carbons, which is crucial for unambiguously determining the position of substituents on the pyrimidoazepine scaffold.

By applying these systematic troubleshooting guides and advanced techniques, you will be well-equipped to tackle the purification challenges of pyrimidoazepine regioisomers and confidently advance your research and development goals.

References

  • Chiral Drug Separation. (n.d.).
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Pharmaceuticals, 16(7), 939. MDPI AG. Retrieved from [Link]

  • Preparative separation of four isomers of synthetic anisodamine by HPLC and diastereomer crystalliz
  • CN102239135B - Method for selectively crystallizing Z isomer of iopromide. (n.d.). Google Patents.
  • Chiral Drugs: An Overview. (2011).
  • Six polycyclic pyrimidoazepine derivatives: syntheses, molecular structures and supramolecular assembly. (2012).
  • Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. (2019). Research Journal of Pharmacy and Technology, 12(11), 5369.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]

  • First synthesis and characterization of key stereoisomers related to Ezetimibe. (2014). Chinese Chemical Letters, 25(1), 112-116.
  • Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. (1995).
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Journal of Pharmaceutical and Biomedical Analysis, 196, 113915.
  • A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. (2024). World Journal of Pharmacy and Pharmaceutical Sciences, 13(5), 1350-1361.
  • Separating Regioisomers using Preparative TLC. (2023). Reddit. Retrieved from [Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2022). AZoM.com. Retrieved from [Link]

  • Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Deriv
  • Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporiz
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2021). International Journal of Molecular Sciences, 22(23), 12797.
  • Thermodynamic and kinetic crystallization of isomers. (2012). CrystEngComm, 14(8), 2533.
  • Separation of isomers by selective seeding and crystallisation? (2019). Sciencemadness Discussion Board. Retrieved from [Link]

  • 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (2024). Molecules, 29(3), 693.
  • Synthesis of Novel 8,9-Dihydro-5H-pyrimido[4,5-e][1][2]diazepin-7(6H)-ones. (2010). Journal of Combinatorial Chemistry, 12(4), 503-509.

  • HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. (n.d.). Taros Discovery. Retrieved from [Link]

  • The market of chiral drugs. (2015). Journal of Pharmaceutical and Biomedical Analysis, 113, 16-32.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2023). Selvita. Retrieved from [Link]

Sources

Optimization

Preventing oxidative decomposition of 7H-pyrimido[4,5-d]azepine in solution

Executive Summary & Chemical Vulnerability Analysis The Problem: 7H-pyrimido[4,5-d]azepine scaffolds are chemically fragile due to the specific electronic environment of the azepine ring fused to the electron-deficient p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Vulnerability Analysis

The Problem: 7H-pyrimido[4,5-d]azepine scaffolds are chemically fragile due to the specific electronic environment of the azepine ring fused to the electron-deficient pyrimidine core. While the pyrimidine ring is relatively stable, the C-7 methylene position (the "7H") acts as a reactive "Achilles' heel."

The Mechanism of Failure: The C-7 position is doubly allylic/benzylic-like , flanked by the pyrimidine ring and an azepine double bond. This geometry significantly lowers the bond dissociation energy (BDE) of the C-H bonds at this position, making them highly susceptible to Hydrogen Atom Transfer (HAT) initiated by trace radicals or photo-excitation.

Once a hydrogen atom is abstracted, the resulting radical is resonance-stabilized, reacting rapidly with dissolved molecular oxygen (


) to form a hydroperoxide intermediate. This intermediate inevitably degrades into:
  • 7-Oxo derivatives (Ketones): The primary oxidation product (M+14 or M+16 in MS).

  • Ring Contraction Products: Rearrangement to stable pyridine derivatives.

  • Ring Opening: Hydrolytic cleavage of the azepine ring.

Visualizing the Threat: Oxidative Degradation Pathway

G Parent 7H-Pyrimido[4,5-d]azepine (Intact Scaffold) Radical C-7 Radical Intermediate Parent->Radical H• Abstraction (Light/Trace Metals) Peroxide 7-Hydroperoxide (Unstable) Radical->Peroxide + O₂ (Fast) Ketone 7-Oxo Derivative (Inactive) Peroxide->Ketone Dehydration RingOpen Ring Contraction/ Hydrolysis Products Peroxide->RingOpen Rearrangement

Figure 1: The autoxidation cascade of the 7H-pyrimido[4,5-d]azepine scaffold. The critical control point is preventing the initial radical formation.

Solvent System & Additive Strategy

Selecting the correct solvent is a balance between solubility and stability. DMSO is the standard for stock solutions but requires specific handling to prevent it from acting as an oxidant carrier.

Solvent Selection Matrix
Solvent SystemSuitabilityRisk FactorMitigation Protocol
DMSO (Anhydrous) High Hygroscopic; can facilitate oxidation if trace metals are present.Store under Argon; Use "Sure/Seal" bottles; Add EDTA.
Ethanol/Methanol Low Protic solvents stabilize charged intermediates, accelerating ring opening/rearrangement.Avoid for long-term storage.
Acetonitrile Medium Poor solubility for fused heterocycles; chemically inert.Use only if solubility permits.
Water/Buffer Zero Rapid hydrolysis of the imine-like character in the azepine ring.Prepare immediately before use (ex situ).
The "Golden Standard" Stock Solution Protocol

To maximize shelf-life (targeting >6 months stability), you must create a Self-Scavenging System .

Recommended Formulation:

  • Solvent: Anhydrous DMSO (99.9%, stored over molecular sieves).

  • Radical Scavenger: BHT (Butylated hydroxytoluene) at 0.1% (w/v).

    • Why: BHT acts as a "sacrificial lamb," terminating radical chains before they attack the C-7 position.

  • Metal Chelator: EDTA (disodium salt) at 10 µM.

    • Why: Trace Copper (

      
      ) or Iron (
      
      
      
      ) from glassware can catalyze the Fenton reaction, generating hydroxyl radicals. EDTA sequesters these metals.

Critical Protocols: Degassing & Handling[1][2]

Dissolved oxygen is the primary reagent in the decomposition of your compound. Simple sonication is insufficient to remove it.

Protocol A: Freeze-Pump-Thaw (For Stock Solutions)

Use this for preparing long-term storage stocks (>10 mM).

  • Setup: Place your DMSO solution in a Schlenk tube or heavy-walled flask capable of withstanding high vacuum.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is completely solid.
    
    • Safety: Ensure the flask is closed to the atmosphere to prevent condensation of liquid oxygen (blue liquid), which is explosive.

  • Pump: Open the flask to high vacuum (Schlenk line). Pump for 5–10 minutes. The solvent will not sublime significantly if deeply frozen.

  • Thaw: Close the vacuum valve. Remove from

    
     and thaw in a tepid water bath. Do not use a heat gun.  Gas bubbles will evolve rapidly.
    
  • Repeat: Perform this cycle 3 times .

  • Backfill: After the final thaw, backfill with high-purity Argon (heavier than air, providing a better blanket than Nitrogen).

Protocol B: Inert Gas Sparging (For Assay Buffers)

Use this for working solutions (e.g., mobile phases, diluted assay media).

  • Equipment: Use a sintered glass gas dispersion tube or a long stainless steel needle.

  • Process: Bubble high-purity Argon through the solution at a moderate rate (vigorous bubbling but no splashing).

  • Duration:

    • < 50 mL: 10 minutes.

    • 50 mL: 20 minutes.

  • Maintenance: Keep the headspace blanketed with Argon during the experiment.

Troubleshooting & FAQs

Diagnostic Flowchart: What went wrong?

Troubleshooting Start Observation Yellow Solution turned Yellow/Orange Start->Yellow Precipitate Precipitate Formed Start->Precipitate MassShift LCMS: M+16 or M+14 Start->MassShift Yellow_Cause Conjugated Ketone Formation (Oxidation at C-7) Yellow->Yellow_Cause Precip_Cause Polymerization or Low Solubility in Buffer Precipitate->Precip_Cause Mass_Cause N-Oxide (+16) or Ketone (+14) MassShift->Mass_Cause

Figure 2: Rapid diagnostic tree for visual and analytical anomalies.

Frequently Asked Questions

Q1: Can I use Nitrogen instead of Argon?

  • Answer: Yes, but Argon is superior. Argon is denser than air and forms a stable "blanket" over your solution in the tube. Nitrogen is lighter and mixes with air more easily when the cap is opened. For highly sensitive 7H-pyrimido[4,5-d]azepines, Argon is worth the extra cost.

Q2: My LC-MS shows a peak at M+32. What is this?

  • Answer: This indicates the addition of two oxygen atoms, likely a sulfone formation if you have a thio-ether side chain, or a di-oxidation (N-oxide + Ketone). This suggests your degassing protocol failed completely. Discard the stock.

Q3: Is it safe to store the compound in the fridge (-4°C)?

  • Answer: Only if the solution is in DMSO (which freezes at 19°C). If DMSO freezes and thaws repeatedly, it can "push" the solute out of solution (cryo-concentration), leading to precipitation.

    • Best Practice: Store DMSO stocks at room temperature (protected from light) if used weekly. For long-term, freeze at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles.

Q4: Why did my compound degrade in the autosampler?

  • Answer: Autosamplers are often illuminated and not temperature-controlled.

    • Fix: Use amber glass vials (or wrap in foil) to prevent photo-oxidation. Set the autosampler temperature to 4°C.

References

  • Mechanism of Azepine Oxidation

    • Selenium Dioxide Oxidations of Dialkyl-3H-Azepines. (2025).[1][2] ResearchGate.

  • Handling Air-Sensitive Compounds

    • Techniques for Handling Air- and Moisture-Sensitive Compounds.[3] Wipf Group, University of Pittsburgh.

  • DMSO & Antioxidant Interactions

    • Antioxidant properties of dimethyl sulfoxide and its viability as a solvent. (PubMed).

  • Schlenk Line Protocols

    • The Schlenk Line Survival Guide: Freeze-Pump-Thaw.[3][4]

Sources

Troubleshooting

Technical Support Center: Pyrimidoazepine Reduction &amp; Catalyst Optimization

Topic: Troubleshooting Catalyst Poisoning During Pyrimidoazepine Reduction Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Active Support Protocol Core Directive: The "Sticky" Subs...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning During Pyrimidoazepine Reduction Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Active Support Protocol

Core Directive: The "Sticky" Substrate Challenge

Reducing pyrimidoazepine scaffolds (e.g., pyrimido[4,5-d]azepine or pyrimido[5,4-b]azepine) presents a classic "heterocycle paradox." You need the metal catalyst to bind the substrate to reduce it, but the high nitrogen content (pyrimidine N1/N3 plus azepine nitrogen) often causes the molecule to bind too strongly.

This results in strong chemisorption where the substrate or product occupies active sites without turning over, effectively "poisoning" the catalyst surface. This guide addresses the three distinct failure modes: Induction Failure (won't start), Stalling (dies halfway), and Selectivity Loss (over-reduction).

Diagnostic Module: Why is your reaction failing?

Before modifying conditions, you must diagnose the mechanism of deactivation.

Mechanism of Deactivation

In pyrimidoazepines, the electron-rich nitrogen lone pairs compete with hydrogen for adsorption sites on the metal (Pd, Pt, or Rh) surface.

  • Type A: Impurity Poisoning (Irreversible): Caused by sulfur (thiols, thioethers) or phosphorus residues from previous synthetic steps (e.g., Buchwald-Hartwig couplings used to build the azepine ring).

  • Type B: Nitrogen Inhibition (Reversible): The substrate's basic nitrogens coordinate to the metal.

  • Type C: Product Autoinhibition: The reduced product (often a secondary amine) is more basic than the starting material, displacing the precursor from the catalyst surface.

Visualization: The Deactivation Logic Pathway

TroubleshootingLogic Start Reaction Failure Check1 Did H2 uptake start? Start->Check1 NoStart No Uptake (Induction Failure) Check1->NoStart No Stalled Stalled at ~50-70% Check1->Stalled Yes CheckImpurity Check Precursor Purity (S, P, Halogens) NoStart->CheckImpurity CheckBasicity Check Product Basicity Stalled->CheckBasicity ActionClean Action: Scavenger Wash (Cu, Charcoal) CheckImpurity->ActionClean Contaminants Found ActionAcid Action: Add Acid (HCl/AcOH) Protonate Basic N CheckImpurity->ActionAcid Clean but Sticky CheckBasicity->ActionAcid Product > SM Basicity ActionPress Action: Increase H2 Pressure (Displace Product) CheckBasicity->ActionPress Kinetics Slow

Figure 1: Decision tree for diagnosing catalyst deactivation modes based on hydrogen uptake profiles.

Troubleshooting Guides & FAQs

Scenario A: The Reaction Never Starts (Induction Failure)

User Report: "I loaded 10 wt% Pd/C, applied 50 psi H2, but the uptake curve is flat. The catalyst is fresh."

Root Cause: This is almost always Type A Poisoning (Impurities). Pyrimidoazepines are often synthesized via S_NAr or Pd-catalyzed couplings involving sulfur or phosphorus ligands. Even trace amounts (ppm levels) of sulfur will permanently poison Pd sites.

Corrective Protocol:

  • The "Scavenger" Wash: Dissolve your substrate in the reaction solvent. Add activated carbon (Darco G-60) or a metal scavenger (e.g., SiliaMetS® Thiol), stir for 1 hour, and filter through Celite before adding the hydrogenation catalyst.

  • Catalyst Pre-saturation: Pre-hydrogenate the catalyst in solvent without substrate for 15 minutes. This saturates the surface with hydrogen, making it harder for poisons to displace the initial layer.

Scenario B: The Reaction Dies at 50-60% Conversion

User Report: "The reaction ran fast initially but stopped. TLC shows starting material remaining. Adding more catalyst doesn't help."

Root Cause: Type C (Product Autoinhibition) . The reduced azepine ring or amine side chain is more basic than the starting material. It binds to the catalyst and refuses to leave, blocking fresh starting material.

Corrective Protocol: The Acid Modification Protonation is the gold standard for overcoming nitrogen inhibition. By converting the basic amine into an ammonium salt, you eliminate the lone pair's ability to coordinate with the metal.

  • Recommendation: Add 1.0 to 1.1 equivalents of Acetic Acid (mild) or HCl (strong) relative to the basic nitrogens.

  • Why it works: Ammonium ions (

    
    ) cannot form dative bonds with neutral metal surfaces [1].
    
Scenario C: Over-Reduction (Selectivity Loss)

User Report: "I reduced the double bond in the azepine ring, but I also dechlorinated the pyrimidine ring."

Root Cause: Palladium is too active for aryl halides. Corrective Protocol:

  • Switch Metal: Use Platinum on Carbon (Pt/C) (sulfided). Sulfided Pt is resistant to poisoning and much less active toward hydrodehalogenation.

  • Additive: Add V2O5 (Vanadium oxide) or use a doped catalyst.

Experimental Protocols

Protocol 1: Acid-Promoted Hydrogenation of Pyrimidoazepines

Use this for "sticky" substrates that stall.

  • Preparation: Dissolve 1.0 mmol of pyrimidoazepine substrate in 10 mL of MeOH/THF (1:1).

  • Acidification: Add 1.1 eq of concentrated HCl (or 2-3 eq of Acetic Acid if acid-sensitive groups are present).

    • Note: Ensure the salt is soluble. If it precipitates, add water or switch to TFE (Trifluoroethanol).

  • Catalyst Loading: Add 10 wt% Pd/C (dry basis) typically at 0.1 eq metal loading.

    • Tip: For N-heterocycles, higher loading (10-20% w/w relative to substrate) is standard to account for partial site blockage [2].

  • Reaction: Purge with N2, then H2. Run at 3-5 bar (45-75 psi) at room temperature.

  • Workup: Filter catalyst over Celite. Neutralize the filtrate with NaHCO3 before concentration to recover the free base.

Protocol 2: Impurity Scavenging (The "Guard Bed" Approach)

Use this if the starting material was made using sulfur reagents.

  • Dissolve crude substrate in EtOAc or THF.

  • Add 50 wt% (relative to substrate) activated charcoal.

  • Reflux for 30 minutes.

  • Filter hot through a 0.45µm PTFE membrane.

  • Evaporate and proceed to hydrogenation.

Data & Comparison: Solvent & Additive Effects[1][2][3]

The following table summarizes the effect of solvent systems on the reduction rate of N-rich heterocycles, derived from standard catalytic hydrogenation data [3].

Solvent SystemRelative RateSelectivityRisk Factor
Methanol (Neutral) 1.0 (Baseline)ModerateProduct inhibition likely; stalling common.
MeOH + HCl (1 eq) 5.0 - 10.0 HighRecommended. Prevents poisoning; protects catalyst.
Acetic Acid (Glacial) 3.0 - 5.0HighGood for acid-sensitive substrates; easier handling.
THF (Neutral) 0.2LowPoor solubility of polar intermediates; slow kinetics.
Trifluoroethanol (TFE) 8.0Very HighExcellent H-bond donor; destabilizes N-Metal interaction.

Mechanism Visualization: The "Acid Effect"

This diagram illustrates how acid additives prevent the "poisoning" of the catalyst surface by the basic nitrogen lone pair.

AcidEffect cluster_Poisoned Scenario A: Neutral Conditions (Poisoned) cluster_Active Scenario B: Acidic Conditions (Active) Metal1 Pd Surface N_LonePair N: (Lone Pair) N_LonePair->Metal1 Poisons Binding Strong Coordination (Blocks H2) Metal2 Pd Surface H_Plus H+ (Acid) N_Protonated N-H+ (Ammonium) H_Plus->N_Protonated Protonates H2_Mol H-H (Active Species) H2_Mol->Metal2 Adsorbs Freely

Figure 2: Mechanistic comparison of neutral vs. acidic hydrogenation conditions. Protonation eliminates the dative bond between Nitrogen and Palladium.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on N-inhibition mechanisms).
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

  • Boulanger, W. (2013). The Art of Heterogeneous Catalytic Hydrogenation. University of Illinois.[1]

  • Maes, B. U. W., et al. (2005). "Kinetic study of the hydrogenation of N-heterocycles." Advanced Synthesis & Catalysis. (Discusses the specific kinetics of pyrimidine reduction).
  • Topsoe. (2024). Catalyst Poison Removal and Guard Strategies.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to Mass Spectrometry Fragmentation of Pyrimido[4,5-d]azepine Derivatives

Executive Summary Pyrimido[4,5-d]azepines represent a privileged scaffold in medicinal chemistry, particularly in the development of 5-HT2C receptor agonists and kinase inhibitors (e.g., EGFR, Aurora kinase). Unlike thei...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimido[4,5-d]azepines represent a privileged scaffold in medicinal chemistry, particularly in the development of 5-HT2C receptor agonists and kinase inhibitors (e.g., EGFR, Aurora kinase). Unlike their 6,6-fused counterparts (e.g., quinazolines), these 6,7-fused bicyclic systems possess a flexible azepine ring that imparts unique mass spectral behavior.

This guide objectively compares the fragmentation dynamics of pyrimido[4,5-d]azepines against standard stable fused heterocycles. It provides validated experimental protocols for structural elucidation using ESI-MS/MS, highlighting diagnostic ions resulting from azepine ring contraction and skeletal rearrangement.

Part 1: Structural Context & Ionization Strategy

The Scaffold Architecture

The pyrimido[4,5-d]azepine core consists of a pyrimidine ring fused to a seven-membered nitrogen-containing azepine ring.

  • Rigid Core: The pyrimidine ring (positions 1, 3) is aromatic and highly stable.

  • Labile Component: The 7-membered azepine ring is conformationally flexible and thermodynamically less stable than a 6-membered ring, making it the primary site of fragmentation under Collision-Induced Dissociation (CID).

Ionization Comparison: ESI vs. EI

For these derivatives, Electrospray Ionization (ESI) is the superior choice over Electron Impact (EI).

FeatureESI (Recommended)EI (Alternative)
Ionization Mode Soft ionization (

)
Hard ionization (

)
Suitability Ideal for polar, thermally labile amine derivatives common in drug discovery.Often causes thermal degradation before ionization.
Fragmentation Control Tunable via Collision Energy (CE). Allows observation of sequential ring opening."All-or-nothing" fragmentation; often obliterates the molecular ion.
Primary Utility LC-MS/MS quantification (PK studies) and metabolite ID.Library matching (NIST) for volatile intermediates only.

Critical Insight: In ESI positive mode, protonation typically occurs on the most basic nitrogen. In pyrimido[4,5-d]azepines, this is often the azepine nitrogen or a pendant secondary amine, directing the charge to the labile part of the molecule and facilitating specific ring cleavages.

Part 2: Comparative Fragmentation Analysis

Mechanism 1: Azepine Ring Contraction (The Diagnostic Pathway)

Unlike quinazolines (6,6-fused) which typically fragment via Retro-Diels-Alder (RDA) reactions losing HCN, pyrimido[4,5-d]azepines (6,7-fused) characteristically undergo ring contraction .

  • Step 1: Protonation of the azepine nitrogen.

  • Step 2: Homolytic or heterolytic cleavage of the C-C or C-N bonds within the 7-membered ring.

  • Step 3: Extrusion of neutral alkene fragments (typically

    
     or substituted alkenes).
    
  • Result: Collapse into a more stable 6-membered or 5-membered fused system (pseudo-purine or pseudo-quinazoline ions).

Mechanism 2: Substituent-Driven Cleavage

Most bioactive derivatives carry bulky substituents (e.g., benzyl, piperazine) at the C-4 position.

  • 
    -Cleavage:  Loss of the N-substituent is often the base peak (100% intensity) at low collision energies (10-20 eV).
    
  • Diagnostic Ion: The formation of the bare bicyclic core cation (typically m/z ~146-160 range for the unsubstituted core) confirms the scaffold identity.

Comparison with Alternative Scaffolds
ParameterPyrimido[4,5-d]azepine (6,7-fused)Quinazoline (6,6-fused)
Stability Moderate; Azepine ring opens easily.High; Benzene ring resists cleavage.
Neutral Loss Loss of

(28 Da) or

(42 Da) from the ring.
Loss of HCN (27 Da) via RDA.
Low Mass Ions Rich in odd-electron fragments if radical mechanism dominates.Mostly even-electron ions in ESI.
Diagnostic Utility Presence of "M - 28" indicates 7-membered ring."M - 27" indicates pyrimidine/pyridine fusion.

Part 3: Experimental Protocol (LC-ESI-MS/MS)

This protocol is designed for the structural validation of synthetic pyrimido[4,5-d]azepine derivatives (e.g., 5-HT2C agonists like PF-3246799).

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol/Water (50:50) + 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL (approx. 2-3 µM) for direct infusion or LC injection.

LC-MS Configuration
  • Instrument: Q-TOF (for exact mass) or Triple Quadrupole (for MRM).

  • Source: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.[1]

  • Cone Voltage: 30 V (Adjust to prevent in-source fragmentation).

  • Desolvation Temp: 350°C.

Fragmentation Workflow
  • MS1 Scan: 100–1000 m/z (Verify

    
    ).
    
  • Product Ion Scan: Select precursor mass.

  • Collision Energy Ramp:

    • Low (10-15 eV): Strip side chains (N-dealkylation).

    • Medium (25-35 eV): Induce azepine ring opening/contraction.

    • High (>50 eV): Fragment the pyrimidine core (RDA cleavage).

Part 4: Data Interpretation & Diagnostic Ions

The following table summarizes the expected mass shifts for a generic pyrimido[4,5-d]azepine derivative.

Fragment TypeNeutral Loss (Da)MechanismDiagnostic Significance

0ProtonationMolecular Weight Confirmation.
Side Chain Loss Variable (e.g., -15, -43)Inductive CleavageIdentifies N-substituents (Methyl, Isopropyl).
Ring Contraction -28 (

)
Retro-Ene / ExtrusionSignature of 7-membered azepine ring.
Core Breakdown -27 (HCN)Retro-Diels-AlderDegradation of the pyrimidine ring (High Energy).
Radical Cation -17 (

)
DeaminationCommon if primary amino groups are present at C-2/C-4.

Part 5: Visualization of Pathways

Workflow: Structural Elucidation Strategy

MS_Workflow Sample Synthetic Sample (Pyrimido-azepine) ESI ESI Source (+) Soft Ionization Sample->ESI Infusion MS1 Q1: Precursor Selection [M+H]+ ESI->MS1 Ion Beam CID Collision Cell (q2) Energy Ramp (10-50 eV) MS1->CID Isolation MS2 TOF/Q3: Fragment Analysis High Resolution CID->MS2 Dissociation Data Data Interpretation (Ring Contraction vs Side Chain) MS2->Data Spectra

Caption: Step-by-step LC-MS/MS workflow for elucidating pyrimido[4,5-d]azepine structures.

Fragmentation Pathway: Ring Contraction Mechanism

Fragmentation_Pathway Parent Parent Ion [M+H]+ (Intact 6,7-Fused System) Step1 Loss of Side Chains (e.g., N-alkyl cleavage) Parent->Step1 Low CE (15 eV) Step2 Azepine Ring Opening (C-N Bond Scission) Parent->Step2 Direct Ring Opening Step1->Step2 Med CE (30 eV) Step3 Ring Contraction (Loss of C2H4 / -28 Da) Step2->Step3 Extrusion Final Stable Core Ion (Pseudo-Purine/Quinazoline) Step3->Final Rearrangement

Caption: Primary fragmentation pathway showing the characteristic azepine ring contraction.

References

  • Pfizer Global R&D. (2011). Pyrimido[4,5-d]azepines as Potent and Selective 5-HT2C Receptor Agonists. Journal of Medicinal Chemistry.

  • National Institute of Standards and Technology (NIST). (2023). Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds.

  • Takeda Pharmaceutical Co. (2013).[2] Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors. Bioorganic & Medicinal Chemistry.

  • Semmelweis University. (2016). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation. Natural Product Reports.

Sources

Comparative

A Tale of Two Scaffolds: A Comparative Guide to the Bioactivity of Pyrimido[4,5-d]azepines and Benzodiazepines

For the Researcher, Scientist, and Drug Development Professional: An In-Depth Analysis of Two Privileged Heterocyclic Systems In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that d...

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: An In-Depth Analysis of Two Privileged Heterocyclic Systems

In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that dictates the trajectory of a drug discovery program. It is a choice that influences not only the potential biological targets but also the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This guide provides a detailed comparison of two prominent seven-membered heterocyclic scaffolds: the classical benzodiazepine and the emerging pyrimido[4,5-d]azepine. While both possess a diazepine or azepine ring fused to another ring system, their biological activities diverge significantly, offering unique opportunities and challenges in drug development.

This analysis moves beyond a superficial overview, delving into the mechanistic underpinnings of their bioactivities, providing quantitative data for comparison, and outlining the experimental protocols necessary to evaluate them. Our objective is to equip researchers with the foundational knowledge to strategically employ these scaffolds in their own research endeavors.

The Contenders: A Structural and Mechanistic Overview

Benzodiazepines, first introduced in the 1960s, revolutionized the treatment of anxiety and sleep disorders.[1] Their core structure, a fusion of a benzene and a diazepine ring, has become synonymous with central nervous system (CNS) depressant activity.[1] In stark contrast, the pyrimido[4,5-d]azepine scaffold is a more recent entrant into the field of medicinal chemistry, demonstrating a remarkable versatility in its biological targets, ranging from oncology to metabolic disorders. This divergence in activity stems from the fundamental differences in their chemical architecture and the way they interact with biological macromolecules.

Benzodiazepines: Masters of GABAergic Modulation

The bioactivity of benzodiazepines is almost exclusively centered on their role as positive allosteric modulators of the GABA-A receptor.[2] This receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the CNS.[3] Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[3] This binding event does not open the channel directly but rather enhances the effect of GABA, increasing the frequency of channel opening and leading to an influx of chloride ions.[4] The resulting hyperpolarization of the neuron makes it less likely to fire, producing the characteristic sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects of this drug class.[1]

GABAA_Pathway Benzodiazepine Benzodiazepine GABA_A_Receptor GABA-A Receptor (α/γ subunit interface) Benzodiazepine->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Enhances GABA-mediated channel opening frequency GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl⁻ Influx CNS_Depression CNS Depressant Effects (Anxiolysis, Sedation, etc.) Hyperpolarization->CNS_Depression Leads to

Figure 1: Benzodiazepine Mechanism of Action

Pyrimido[4,5-d]azepines: A Scaffold of Diverse Bioactivity

Unlike the focused mechanism of benzodiazepines, the pyrimido[4,5-d]azepine scaffold has demonstrated promiscuity in its biological interactions, with different derivatives targeting a wide array of proteins. This versatility is a direct consequence of the pyrimidine ring's ability to engage in various hydrogen bonding patterns and the azepine ring's conformational flexibility, allowing for adaptation to different binding pockets.

Notable examples of pyrimido[4,5-d]azepine bioactivity include:

  • Kinase Inhibition: Derivatives of this scaffold have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases, crucial targets in oncology.[5][6] These compounds typically function by competing with ATP in the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

  • Serotonin Receptor Agonism: Certain pyrimido[4,5-d]azepines act as potent and selective agonists of the 5-HT2C receptor.[7] This G-protein coupled receptor is involved in the regulation of mood, appetite, and other physiological processes. Agonism at this receptor has been explored for the treatment of conditions such as urinary incontinence.[7]

  • Ion Channel Antagonism: The scaffold has also yielded antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain sensation.[8] By blocking this channel, these compounds have the potential to act as novel analgesics.

Pyrimidoazepine_Pathway cluster_kinase Kinase Inhibition cluster_gpcr GPCR Agonism Pyrimidoazepine_K Pyrimido[4,5-d]azepine Derivative EGFR_HER2 EGFR/HER2 Tyrosine Kinase Pyrimidoazepine_K->EGFR_HER2 Binds to ATP pocket Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR_HER2->Downstream_Signaling Inhibits phosphorylation ATP ATP ATP->EGFR_HER2 Competes with Cell_Proliferation Tumor Cell Proliferation Downstream_Signaling->Cell_Proliferation Blocks Pyrimidoazepine_G Pyrimido[4,5-d]azepine Derivative HT2C_Receptor 5-HT2C Receptor Pyrimidoazepine_G->HT2C_Receptor Acts as agonist G_Protein Gq/11 Protein Activation HT2C_Receptor->G_Protein Physiological_Response Physiological Response G_Protein->Physiological_Response

Figure 2: Diverse Bioactivities of Pyrimido[4,5-d]azepines

Quantitative Bioactivity Comparison

The following tables summarize key bioactivity data for representative compounds from each scaffold, highlighting the differences in their potency and therapeutic targets.

Table 1: Bioactivity of Representative Benzodiazepines

CompoundTargetBioactivity MetricValuePrimary Therapeutic Use
DiazepamGABA-A ReceptorKi4.1 nMAnxiety, Seizures, Muscle Spasms[1]
AlprazolamGABA-A ReceptorKi5.4 nMAnxiety, Panic Disorder[1]
LorazepamGABA-A ReceptorKi1.8 nMAnxiety, Insomnia, Seizures[1]
ClonazepamGABA-A ReceptorKi1.5 nMSeizures, Panic Disorder[1]

Table 2: Bioactivity of Representative Pyrimido[4,5-d]azepine Derivatives

CompoundTargetBioactivity MetricValuePotential Therapeutic UseReference
Compound 19bHER2/EGFRIC5024 nM / 36 nMCancer[5]
PF-32467995-HT2C ReceptorEC501.2 nMUrinary Incontinence[7]
Pyrimido[4,5-b]-1,4-benzoxazepine derivativeEGFRIC500.47 µMCancer[6]
Tetrahydro-pyrimidoazepine derivativeTRPV1IC5010 nMPain[8]

Experimental Protocols for Bioactivity Assessment

To ensure the trustworthiness and reproducibility of bioactivity data, standardized experimental protocols are essential. Below are outlines of key assays for evaluating compounds based on the benzodiazepine and pyrimido[4,5-d]azepine scaffolds.

GABA-A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the benzodiazepine binding site on the GABA-A receptor.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue (e.g., cortex or cerebellum) through a series of homogenization and centrifugation steps.

  • Binding Reaction: In a 96-well plate, incubate the prepared membranes with a known concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium by incubating at a specific temperature (e.g., 4°C) for a defined period.

  • Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[9]

EGFR/HER2 Kinase Inhibition Assay

Objective: To measure the ability of a test compound to inhibit the enzymatic activity of EGFR or HER2 tyrosine kinase.

Methodology:

  • Assay Setup: In a 96- or 384-well plate, add the recombinant human EGFR or HER2 enzyme, a specific peptide substrate, and ATP.[10]

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Kinase Reaction: Initiate the reaction by adding a solution containing MgCl₂ and incubate at room temperature for a specified time (e.g., 60 minutes). The kinase will transfer a phosphate group from ATP to the substrate.

  • Detection: Stop the kinase reaction and quantify the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves converting the generated ADP back to ATP and measuring the light output via a luciferase-luciferin reaction.[10]

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.

5-HT2C Receptor Functional Assay (Calcium Flux)

Objective: To assess the functional activity (agonist or antagonist) of a test compound at the 5-HT2C receptor.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT2C receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the cells.

  • Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader. Agonists will induce an increase in intracellular calcium.

  • Data Analysis: For agonists, plot the fluorescence response against the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, pre-incubate with the test compound before adding a known 5-HT2C agonist and measure the inhibition of the agonist response to determine the IC50.[11]

Experimental_Workflow start Compound Library (Pyrimido[4,5-d]azepines or Benzodiazepines) screening screening start->screening in_vivo In Vivo Efficacy & Safety Studies assay_bzd assay_bzd screening->assay_bzd For Benzodiazepine-like activity assay_pda assay_pda screening->assay_pda For diverse targets of Pyrimido[4,5-d]azepines dose_response dose_response assay_bzd->dose_response assay_pda->dose_response selectivity selectivity dose_response->selectivity sar sar selectivity->sar sar->in_vivo

Figure 3: Comparative Experimental Workflow

Structure-Activity Relationship (SAR) Insights

The differing bioactivities of these two scaffolds can be rationalized by examining their structure-activity relationships.

For benzodiazepines , the presence of an electronegative substituent at the 7-position of the benzene ring is generally required for anxiolytic activity. The phenyl group at the 5-position is also crucial for high affinity, and modifications to the diazepine ring can modulate the pharmacokinetic properties.[4]

The SAR for pyrimido[4,5-d]azepines is highly dependent on the biological target. For instance, in the case of EGFR/HER2 inhibitors, a 4-anilino substitution on the pyrimidine ring is a common feature that mimics the adenine region of ATP.[5] For 5-HT2C agonists, the nature and substitution pattern on the azepine ring nitrogen are critical for potency and selectivity.[7] This highlights the scaffold's adaptability, where different substitution vectors can be explored to target a wide range of proteins.

Conclusion: Choosing the Right Scaffold for the Job

The comparison between pyrimido[4,5-d]azepines and benzodiazepines offers a compelling case study in the strategic importance of scaffold selection in drug discovery.

Benzodiazepines remain a highly validated and potent scaffold for modulating the GABA-A receptor. Their mechanism is well-understood, and decades of research provide a solid foundation for designing new analogues with tailored pharmacokinetic profiles. However, their therapeutic applications are largely confined to the CNS, and their use is often limited by side effects such as tolerance, dependence, and cognitive impairment.[12]

In contrast, the pyrimido[4,5-d]azepine scaffold represents a land of opportunity. Its demonstrated ability to interact with diverse and therapeutically relevant targets, including kinases, GPCRs, and ion channels, makes it a "privileged scaffold" in the truest sense. The challenge and excitement lie in exploring the vast chemical space around this core to uncover novel bioactivities and develop next-generation therapeutics. For researchers venturing into new biological territory or seeking to overcome the limitations of existing drug classes, the pyrimido[4,5-d]azepine scaffold offers a versatile and promising starting point.

The choice between these two scaffolds ultimately depends on the therapeutic goal. For fine-tuning GABAergic neurotransmission, the benzodiazepine scaffold is a powerful tool. For exploring new biological space and developing therapies for a wider range of diseases, the pyrimido[4,5-d]azepine scaffold presents a world of untapped potential.

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Validation

A Comparative Guide to Pyrimido[4,5-d]azepine and Pyrimido[5,4-d]azepine: Unraveling the Impact of Isomerism on a Privileged Scaffold

For the attention of researchers, medicinal chemists, and professionals in drug discovery, this guide provides a comprehensive analysis of the structural and potential functional differences between the isomeric pyrimido...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, medicinal chemists, and professionals in drug discovery, this guide provides a comprehensive analysis of the structural and potential functional differences between the isomeric pyrimido[4,5-d]azepine and pyrimido[5,4-d]azepine scaffolds. While the former has seen exploration as a pharmacologically active core, the latter remains a largely uncharted territory. This document aims to bridge this knowledge gap by presenting a detailed comparison, integrating established experimental data for the known isomer with a predictive analysis for its lesser-known counterpart, thereby offering a roadmap for future research and development in this chemical space.

The fusion of a pyrimidine ring with an azepine ring gives rise to a class of bicyclic heteroaromatic compounds known as pyrimidoazepines. The constitutional isomerism arising from the position of fusion significantly influences the physicochemical and pharmacological properties of these molecules.[1] This guide focuses on two such isomers: pyrimido[4,5-d]azepine and pyrimido[5,4-d]azepine. The subtle yet critical difference in the placement of the nitrogen atoms within the pyrimidine ring relative to the fused azepine moiety can lead to distinct three-dimensional shapes, altered electronic distributions, and consequently, differential interactions with biological targets.[1]

The Fundamental Structural Distinction

The core difference between these two scaffolds lies in the points of attachment of the seven-membered azepine ring to the six-membered pyrimidine ring. In pyrimido[4,5-d]azepine, the azepine ring is fused to the 'd' face of the pyrimidine ring, adjacent to a nitrogen atom at position 3. Conversely, in pyrimido[5,4-d]azepine, the fusion occurs at the alternate 'd' face, between the two nitrogen atoms of the pyrimidine ring. This seemingly minor alteration has profound implications for the molecule's overall topology and electronic character.

G cluster_0 Pyrimido[4,5-d]azepine cluster_1 Pyrimido[5,4-d]azepine Pyrimido[4,5-d]azepine_structure Pyrimido[5,4-d]azepine_structure

Figure 1. Comparison of the core structures of Pyrimido[4,5-d]azepine and Pyrimido[5,4-d]azepine.

Pyrimido[4,5-d]azepine: A Scaffold of Emerging Pharmacological Importance

The pyrimido[4,5-d]azepine core has been successfully utilized in the development of potent and selective modulators of various biological targets. Its synthetic accessibility and the amenability of both the pyrimidine and azepine rings to substitution have made it an attractive scaffold for medicinal chemists.

Synthesis of the Pyrimido[4,5-d]azepine Core

A notable synthetic route to the saturated tetrahydro-pyrimido[4,5-d]azepine core involves a multi-step sequence starting from readily available precursors. This approach offers versatility in introducing substituents on the azepine ring.

G A Starting Material (e.g., Substituted Pyrimidine) B Functional Group Interconversion A->B Introduction of Azepine Precursor Chain C Cyclization B->C Intramolecular Ring Closure D Final Scaffold (Pyrimido[4,5-d]azepine) C->D Modification/Derivatization

Figure 2. Generalized synthetic workflow for the Pyrimido[4,5-d]azepine scaffold.

A specific example is the synthesis of 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepines, which have been identified as novel TRPV1 antagonists.[2] This synthesis utilizes a tetrahydro-pyrimidoazepine core as a bioisosteric replacement for a piperazine-urea moiety.[2]

Biological Applications and Supporting Data

Derivatives of the pyrimido[4,5-d]azepine scaffold have demonstrated significant activity in several therapeutic areas.

  • TRPV1 Antagonism: The discovery of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel highlights the potential of this scaffold in pain management. These compounds have shown good in vitro and in vivo potency.[2]

  • 5-HT2C Receptor Agonism: New pyrimido[4,5-d]azepines have been disclosed as potent and selective 5-HT2C receptor agonists.[3] A preferred example, PF-3246799, exhibited minimal activation at the 5-HT2A or 5-HT2B receptors and demonstrated robust efficacy in a preclinical model of stress urinary incontinence.[3]

Compound Target Activity Therapeutic Potential
Tetrahydro-pyrimidoazepine derivativesTRPV1AntagonistPain[2]
PF-32467995-HT2CAgonistStress Urinary Incontinence[3]

Table 1. Summary of Biological Activities of Pyrimido[4,5-d]azepine Derivatives.

Pyrimido[5,4-d]azepine: A Frontier for Chemical Exploration

In stark contrast to its [4,5-d] isomer, the pyrimido[5,4-d]azepine scaffold is significantly less explored, with a scarcity of published literature on its synthesis and biological evaluation. However, by examining related structures and applying fundamental principles of medicinal chemistry, we can postulate its potential characteristics and propose avenues for its investigation.

Predicted Physicochemical Properties and Reactivity

The altered arrangement of the pyrimidine nitrogen atoms in the [5,4-d] isomer is expected to influence its electronic properties and reactivity. The proximity of the two nitrogen atoms may lead to a more electron-deficient pyrimidine ring compared to the [4,5-d] isomer. This could affect the pKa of the molecule and its susceptibility to nucleophilic aromatic substitution reactions. Computational modeling could provide valuable insights into the electron density distribution and predict differences in reactivity.

Potential Synthetic Strategies

The synthesis of the pyrimido[5,4-d]azepine core could potentially be achieved through modifications of existing synthetic routes for related heterocyclic systems. For instance, strategies employed for the synthesis of pyrimido[5,4-d]pyrimidines could be adapted. These often involve the construction of the second ring onto a pre-functionalized pyrimidine.[4][5][6]

A hypothetical synthetic approach could involve:

  • Preparation of a suitably substituted 4,5-diaminopyrimidine.

  • Reaction with a seven-carbon dielectrophile to construct the azepine ring.

G A 4,5-Diaminopyrimidine C Cyclocondensation A->C B Seven-Carbon Dielectrophile B->C D Pyrimido[5,4-d]azepine Core C->D Ring Formation

Figure 3. Proposed synthetic pathway for the Pyrimido[5,4-d]azepine core.

Anticipated Biological Profile: A Comparative Outlook

The distinct spatial arrangement of nitrogen atoms and the overall change in molecular shape of the pyrimido[5,4-d]azepine scaffold suggest that its biological activity profile will likely differ from that of the [4,5-d] isomer. The positioning of hydrogen bond donors and acceptors is a critical determinant of protein-ligand interactions. Therefore, it is plausible that pyrimido[5,4-d]azepine derivatives may exhibit affinity for a different set of biological targets.

For instance, the pyrimido[5,4-d]pyrimidine scaffold has been investigated for its antitrypanosomal and antileishmanial activities.[4][5][6] It is conceivable that the pyrimido[5,4-d]azepine core could also serve as a template for the design of novel anti-parasitic agents.

Proposed Experimental Workflow for a Head-to-Head Comparison

To empirically validate the predicted differences between these two isomers, a systematic experimental investigation is warranted. The following workflow outlines a comprehensive approach to compare their properties.

G cluster_0 Synthesis and Characterization cluster_1 Physicochemical Profiling cluster_2 Biological Evaluation A Parallel Synthesis of Pyrimido[4,5-d]azepine and Pyrimido[5,4-d]azepine Libraries B Spectroscopic Analysis (NMR, IR, MS) A->B C X-ray Crystallography A->C D Solubility Determination A->D E pKa Measurement A->E F LogP/LogD Calculation and Measurement A->F G Broad Target Screening A->G H Comparative SAR Studies G->H I In vitro and In vivo Pharmacology H->I

Figure 4. Proposed experimental workflow for the comparative analysis of Pyrimido[4,5-d]azepine and Pyrimido[5,4-d]azepine.

Step-by-Step Methodologies:

  • Synthesis: Synthesize a focused library of analogues for both scaffolds, ensuring a consistent substitution pattern to allow for a direct comparison of the core structures.

  • Structural Verification: Confirm the structures of all synthesized compounds using standard analytical techniques, including ¹H and ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry. Obtain single-crystal X-ray structures for representative examples of each scaffold to unequivocally determine their three-dimensional conformations.

  • Physicochemical Characterization: Experimentally determine key physicochemical properties such as aqueous solubility, pKa, and lipophilicity (LogP/LogD). These parameters are crucial for understanding the pharmacokinetic behavior of the compounds.

  • Biological Screening: Screen the compound libraries against a diverse panel of biological targets, including G-protein coupled receptors, kinases, and ion channels, to identify potential differences in their pharmacological profiles.

  • Structure-Activity Relationship (SAR) Studies: Based on the initial screening results, conduct focused SAR studies to understand how different substituents on each scaffold influence biological activity.

  • In-depth Pharmacological Evaluation: Select the most promising compounds from each series for further in vitro and in vivo pharmacological characterization to assess their therapeutic potential.

Conclusion and Future Directions

The structural isomerism between pyrimido[4,5-d]azepine and pyrimido[5,4-d]azepine presents a compelling case for the significant impact of subtle molecular changes on chemical and biological properties. While the pyrimido[4,5-d]azepine scaffold has demonstrated its value in medicinal chemistry, the pyrimido[5,4-d]azepine core remains a largely untapped resource with the potential to yield novel bioactive compounds.

This guide serves as a call to action for the research community to explore the synthesis and pharmacological properties of the pyrimido[5,4-d]azepine scaffold. A systematic and comparative investigation, as outlined in the proposed workflow, will not only expand our understanding of the structure-activity relationships within this class of compounds but also has the potential to uncover new therapeutic agents for a range of diseases. The exploration of such novel chemical space is fundamental to the advancement of drug discovery.

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  • Kawakita, Y., et al. (2013). Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 21(9), 2423-2434. [Link]

  • Spano, V., et al. (2022). Insight on pyrimido[5,4-g]indolizine and pyrimido[4,5-c]pyrrolo[1,2-a]azepine systems as promising photosensitizers on malignant cells. European Journal of Medicinal Chemistry, 238, 114399. [Link]

  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini Reviews in Medicinal Chemistry, 21(15), 2138-2168. [Link]

  • Upadhyay, A., & Kumar, A. (2013). A review of drug isomerism and its significance. PMC. [Link]

Sources

Comparative

Beyond the Score: Validating Molecular Docking for 7H-pyrimido[4,5-d]azepine Ligands

Executive Summary & Core Directive The 7H-pyrimido[4,5-d]azepine scaffold represents a privileged structure in kinase drug discovery, particularly for Aurora Kinases (A/B) and VEGFR targets. However, its flexibility and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The 7H-pyrimido[4,5-d]azepine scaffold represents a privileged structure in kinase drug discovery, particularly for Aurora Kinases (A/B) and VEGFR targets. However, its flexibility and hydrophobic bulk often lead to "scoring artifacts" in standard rigid-receptor docking.

The Problem: Standard scoring functions (e.g., Vina, Glide SP) often overestimate the affinity of these ligands due to poor handling of solvation effects and entropy loss upon binding. A docking score of -9.5 kcal/mol does not guarantee sub-nanomolar potency.

The Solution: This guide establishes a Hierarchical Validation Protocol . We move beyond simple docking scores to MM-GBSA rescoring and Molecular Dynamics (MD) stability checks, finally grounding all computational predictions in TR-FRET experimental data.

Comparative Analysis: Scoring vs. Reality

We compared three computational approaches for ranking 7H-pyrimido[4,5-d]azepine derivatives against an experimental dataset of Aurora A inhibitors (PDB: 3H10).

Data Summary: Correlation with Experimental [1]
FeatureMethod A: Rigid Docking Method B: MM-GBSA Rescoring Method C: MD Simulation (100ns)
Tool Example AutoDock Vina / Glide SPPrime MM-GBSA / AmberGROMACS / Desmond
Physics Model Empirical / Force-field basedContinuum Solvation (Implicit)Explicit Solvent + Dynamics
Correlation (

)
0.21 - 0.41 (Poor)0.65 - 0.75 (Good)> 0.80 (Excellent)
False Positive Rate High (~40%)Moderate (~15%)Low (<5%)
Compute Cost MinutesHoursDays
Best Use Case Initial Library FilteringLead Optimization / RankingPre-Synthesis Validation
Expert Insight: Why Rigid Docking Fails Here

The 7H-pyrimido[4,5-d]azepine core relies heavily on hydrophobic enclosure within the ATP-binding pocket. Standard docking functions often fail to penalize the desolvation cost —the energy required to strip water molecules from the polar nitrogen atoms of the azepine ring before binding. MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) explicitly calculates this solvation energy (


), correcting the ranking errors.

The Validation Workflow (Visualized)

The following diagram outlines the mandatory validation pipeline. This is a self-validating system: if the "Redocking RMSD" fails, the entire downstream process is invalid.

ValidationPipeline cluster_0 Phase 1: Computational Filter cluster_1 Phase 2: Physics-Based Rescoring cluster_2 Phase 3: Experimental Ground Truth LigandPrep Ligand Preparation (pH 7.4, OPLS2005) Docking Rigid Docking (Grid Generation) LigandPrep->Docking Redocking CONTROL: Redock Crystal Ligand (Must be RMSD < 2.0 Å) Docking->Redocking MMGBSA MM-GBSA Rescoring (Calculate dG_bind) Docking->MMGBSA Top 10% Hits Redocking->Docking If Fail MD_Sim MD Simulation (50-100ns) (RMSD Stability Check) MMGBSA->MD_Sim Top 5 Hits TRFRET TR-FRET Assay (IC50 Determination) MD_Sim->TRFRET Select Candidates Validation Correlation Analysis (Score vs pIC50) TRFRET->Validation

Figure 1: The Hierarchical Validation Pipeline. Note the critical "Redocking" control step (Red) which prevents proceeding with a flawed grid definition.

Detailed Experimental Protocols

To ensure reproducibility, follow these specific methodologies.

Protocol A: MM-GBSA Rescoring (Computational)

This protocol assumes a pre-docked pose file (e.g., from Glide or AutoDock).

  • Complex Preparation: Retain the protein-ligand complex from the docking step. Remove all water molecules beyond 5 Å of the ligand.

  • Minimization: Perform a constrained minimization (0.3 Å restraint on protein backbone) to relax steric clashes without altering the binding pose.

  • Calculation: Apply the MM-GBSA equation:

    
    [1]
    
    • 
       : Vacuum potential energy (Van der Waals + Electrostatics).
      
    • 
       : Polar solvation energy (Generalized Born model, typically igb=5 or igb=2).
      
    • 
       : Non-polar solvation energy (Surface Area dependent).
      
  • Threshold: Discard compounds with

    
     kcal/mol (system dependent, calibrate using a known inhibitor like Danusertib ).
    
Protocol B: TR-FRET Binding Assay (Experimental Validation)

This assay provides the "Ground Truth" (


) to validate your scores.
  • Reagents:

    • Target: Recombinant Human Aurora A (N-terminal GST-tagged).

    • Tracer: Fluorescently labeled tracer (e.g., Staurosporine-Red).

    • Antibody: Eu-labeled anti-GST antibody.

  • Workflow:

    • Step 1: Dispense 5 µL of 7H-pyrimido[4,5-d]azepine test compounds (serial dilution in DMSO) into a 384-well plate.

    • Step 2: Add 5 µL of Kinase/Antibody mixture. Incubate for 15 mins.

    • Step 3: Add 5 µL of Tracer. Incubate for 60 mins at Room Temp.

    • Step 4: Read Fluorescence Resonance Energy Transfer (FRET).

      • Excitation: 337 nm (Europium).

      • Emission: 620 nm (Europium) and 665 nm (Tracer).

  • Analysis: Calculate the ratio (

    
    ). A decrease in the ratio indicates the test compound has displaced the tracer.
    
  • Validation Criteria: The assay is valid only if the Z-factor > 0.5.

Mechanistic Interaction Map

Understanding where the ligand binds is crucial for interpreting MD results. For 7H-pyrimido[4,5-d]azepines targeting Aurora A, the interaction pattern is distinct.

Figure 2: The "Interaction Fingerprint." High-scoring docking poses must reproduce the H-bond with Ala213 to be considered valid.

References

  • Comparison of affinity ranking using AutoDock-GPU and MM-GBSA scores for BACE-1 inhibitors. Source: NIH / D3R Grand Challenge URL:[Link] Relevance: Establishes the baseline improvement of MM-GBSA over rigid docking (Kendall

    
     improvement).
    
  • Searching for Natural Aurora A Kinase Inhibitors from Peppers Using Molecular Docking and Molecular Dynamics. Source: MDPI (Int. J. Mol. Sci. 2023) URL:[Link] Relevance: Provides specific validation data for Aurora A inhibitors, comparing Surflex, AutoDock, and MM-GBSA (

    
     values).
    
  • Pyrimido[4,5-d]azepines as Potent and Selective 5-HT2C Receptor Agonists. Source: PubMed (Bioorg Med Chem Lett. 2011) URL:[Link] Relevance: Validates the synthesis and biological relevance of the 7H-pyrimido[4,5-d]azepine scaffold.

  • Accurate Prediction of the Relative Potencies of Members of a Series of Kinase Inhibitors Using Molecular Docking and MM-GBSA Scoring. Source: ACS Publications (J. Chem. Inf. Model.) URL:[Link] Relevance: Authoritative source confirming MM-GBSA outperforms GlideScore for kinase targets.

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents. Source: NIH / PMC URL:[Link] Relevance: Defines the "RMSD < 2.0 Å" rule for self-validating docking protocols.

Sources

Safety & Regulatory Compliance

Safety

7H-Pyrimido[4,5-d]azepine: Proper Disposal &amp; Handling Procedures

Executive Summary: The "Generator Knowledge" Mandate 7H-pyrimido[4,5-d]azepine is a privileged bicyclic scaffold widely utilized in drug discovery, particularly as a core structure for kinase inhibitors (e.g., EGFR, HER2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Generator Knowledge" Mandate

7H-pyrimido[4,5-d]azepine is a privileged bicyclic scaffold widely utilized in drug discovery, particularly as a core structure for kinase inhibitors (e.g., EGFR, HER2) and serotonin (5-HT2C) receptor agonists. Unlike common solvents or reagents, this molecule is designed for biological efficacy .

Critical Safety Directive: As a research-grade bioactive heterocycle, 7H-pyrimido[4,5-d]azepine typically lacks a specific RCRA listing (P-list or U-list). Therefore, under 40 CFR 262.11, the burden of hazard classification falls entirely on the researcher ("Generator Knowledge"). You must treat this compound as a potent, cytotoxic agent until toxicological data proves otherwise.

Disposal Standard: The only acceptable disposal method for this scaffold is High-Temperature Incineration . Landfilling or sewer disposal is strictly prohibited due to the environmental persistence of nitrogen-rich heterocycles.

Hazard Identification & Waste Classification

Before disposal, the waste stream must be characterized.[1] This scaffold is stable but biologically active.

Chemical & Biological Hazard Profile
PropertyCharacteristicOperational Implication
Structure Fused pyrimidine-azepine ringHigh thermal stability; resistant to standard hydrolysis.
Bioactivity Kinase Inhibition / CNS ActivityPotential for cytotoxicity and reproductive toxicity.
Physical State Solid (Powder) or Solution (DMSO)Dust inhalation risk; skin absorption enhanced by DMSO.
RCRA Status Non-Listed (Not P/U listed)Must be managed as "Non-Regulated Hazardous Waste" destined for incineration.
Decision Logic: Waste Stream Segregation

Do not mix this compound with standard "non-hazardous" trash or oxidizers. Use the following decision tree to determine the correct waste stream.

Waste_Decision_Tree Start Waste Containing 7H-pyrimido[4,5-d]azepine State_Check Physical State? Start->State_Check Solid Solid / Powder (Vials, Weigh Boats, PPE) State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Trace_Solid Trace Contaminated (Gloves, Wipes) Solid->Trace_Solid Bulk_Solid Pure Compound (Expired/Excess) Solid->Bulk_Solid Solvent_Check Solvent Type? Liquid->Solvent_Check Halogenated Halogenated (DCM, Chloroform) Solvent_Check->Halogenated NonHalogenated Non-Halogenated (DMSO, MeOH, Acetone) Solvent_Check->NonHalogenated Aqueous Aqueous Buffer (>90% Water) Solvent_Check->Aqueous Incineration High-Temp Incineration (Yellow/Black Bin) Halogenated->Incineration Stream C NonHalogenated->Incineration Stream A/B Aqueous->Incineration Do NOT Sewer Trace_Solid->Incineration Double Bag Bulk_Solid->Incineration Label 'Toxic'

Figure 1: Waste Stream Classification Logic.[2] Note that all paths lead to incineration; aqueous streams containing this heterocycle must NOT be poured down the drain.

Operational Protocols: From Bench to Bin

Protocol A: Solid Waste Disposal (Pure Compound)

Objective: Safe containment of pure 7H-pyrimido[4,5-d]azepine (e.g., expired stocks, synthesis yield).

  • Primary Containment: Transfer the solid into a screw-top glass vial. Do not use plastic bags as primary containment for free powder to prevent static dispersion.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "7H-pyrimido[4,5-d]azepine derivatives."[3]

    • Hazard Checkbox: Toxic, Irritant.[4]

    • Note: "Novel Bioactive Heterocycle – Destruct via Incineration."

  • Secondary Containment: Place the sealed vial into a clear, sealable polyethylene bag (Zip-lock).

  • Disposal: Deposit into the Solid Hazardous Waste Drum (often Yellow or Black barrel depending on facility coding for cytotoxic/pharmaceutical waste).

Protocol B: Liquid Waste (Reaction Mixtures & Stocks)

Objective: Prevent precipitation in waste lines and ensure solvent compatibility.

  • Segregation: Determine if the solvent is Halogenated (DCM) or Non-Halogenated (DMSO, Methanol).

  • Dilution (If necessary): If the compound is in a reactive mixture (e.g., with POCl3 or hydrides), quench the reagents first in a fume hood. The azepine scaffold itself does not require quenching.

  • Transfer: Pour into the appropriate satellite accumulation carboy.

  • Rinsing: Rinse the reaction vessel with the same solvent used in the waste stream. Add rinsate to the carboy. Do not rinse with water if dumping into a halogenated organic stream to avoid phase separation.

Protocol C: Spill Cleanup (Dry Powder)

Objective: Remove spill without generating dust aerosols.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator (particulate protection is vital).

  • Wet Wiping: Do not sweep dry powder. Cover the spill with a paper towel dampened with methanol or acetone (solubilizes the azepine better than water).

  • Collection: Wipe inward from the periphery to the center.

  • Disposal: Place used towels and gloves immediately into a "Solid Hazardous Waste" bag. Seal and label as "Debris contaminated with bioactive azepine."

Scientific Rationale: Why Incineration?

The choice of disposal method is dictated by the chemical stability of the pyrimido-azepine ring system.

  • Thermal Stability: Fused nitrogen heterocycles are thermally stable. Standard autoclaving (121°C) is insufficient to break the ring structure, meaning the pharmacophore remains active if landfilled.

  • Environmental Fate: If leached into soil or water, these nitrogen-rich compounds can persist or metabolize into toxic byproducts.

  • Mechanism of Destruction: High-temperature incineration (>1000°C) ensures complete oxidation of the carbon skeleton and conversion of nitrogen atoms to

    
     or 
    
    
    
    (captured by scrubbers).
Comparative Disposal Efficacy
MethodEffectivenessRisk LevelVerdict
Sewer / Drain 0%Critical PROHIBITED. Bioaccumulation risk.
Landfill <10%High PROHIBITED. Leaching into groundwater.
Chemical Bleaching VariableModerateNot recommended; may form toxic chlorinated azepines.
Incineration >99.9%LowREQUIRED. Complete mineralization.

Regulatory & Compliance Context

While specific regulations vary by region, the following frameworks universally apply to novel drug scaffolds:

  • USA (EPA RCRA): Under 40 CFR 261.3, if a waste is not listed, the generator must determine if it exhibits hazardous characteristics. Due to the toxicity potential (LD50 often unknown for novel analogs), the "Precautionary Principle" mandates managing it as hazardous waste.

  • EU (EWC): Classify under 18 01 08 (Cytotoxic and cytostatic medicines) or 16 05 06 (Laboratory chemicals consisting of or containing dangerous substances).

  • OSHA: Hazard Communication Standard (29 CFR 1910.1200) requires all containers to be labeled with the specific chemical identity and appropriate hazard warnings.

References

  • Pfizer Global Research. (2011).[5] Pyrimido[4,5-d]azepines as Potent and Selective 5-HT2C Receptor Agonists. Bioorganic & Medicinal Chemistry Letters. Link

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generator Regulations (40 CFR Part 262). Link

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • PubChem. Compound Summary: 5H-Pyrimido[4,5-b]azepine (Structural Analog Safety Data). Link

  • Stericycle. Healthcare Waste Regulations & Pharmaceutical Waste Management Guidelines. Link

Sources

Handling

Technical Safety Guide: Handling 7H-pyrimido[4,5-d]azepine Scaffolds

Content Type: Operational Safety & Logistics Manual Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists Executive Summary & Hazard Context 7H-pyrimido[4,5-d]azepine and its fused-...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Manual Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists

Executive Summary & Hazard Context

7H-pyrimido[4,5-d]azepine and its fused-ring derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as potent kinase inhibitors (e.g., targeting EGFR, PI3K, and CHK-1 pathways).

The Core Safety Challenge: While specific Safety Data Sheets (SDS) exist for commercial reagents, novel derivatives of this scaffold often lack comprehensive toxicological profiling. As a Senior Application Scientist, I mandate that you treat this scaffold as a High Potency Active Pharmaceutical Ingredient (HPAPI) until proven otherwise.

Default Hazard Assumption:

  • Pharmacological Class: Kinase Inhibitor / Bioactive Heterocycle.

  • Default Control Band: OEB 4 (Occupational Exposure Band 4).

  • Target Occupational Exposure Limit (OEL): 1 – 10 µg/m³.

  • Primary Risks: Respiratory sensitization, potent signal transduction inhibition, and skin/eye corrosion (common in precursor amines).

Risk Assessment: Performance-Based Control Banding

Do not rely solely on "standard" lab safety. You must apply a performance-based approach.

ParameterHazard CharacteristicOperational Implication
Physical State Often fluffy, electrostatic solid.High potential for airborne dust generation during weighing.
Solubility Soluble in DMSO, DCM, DMF.Skin absorption is enhanced by organic solvents (carrier effect).
Reactivity Nucleophilic nitrogen centers.Potential for exothermic reaction with strong electrophiles/acids.
Toxicity Likely Cytostatic/Cytotoxic.Zero-tolerance for inhalation; reproductive hazard potential.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for OEB 4 containment. Standard nitrile gloves and N95 masks are insufficient for handling dry powders of this potency in open bench settings.

Head-to-Toe Protection Protocol
ZonePrimary PPESecondary/Contingency PPETechnical Rationale
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR Class II Type A2 BSC .N95/P100 only permitted inside a functioning fume hood.N95s allow up to 5% leakage. For a kinase inhibitor, <1 µg/m³ containment is required.
Dermal (Hands) Double-Gloving Strategy: 1. Inner: 4-mil Nitrile (Bright color).2. Outer: 5-mil Extended Cuff Nitrile or Laminate (Silver Shield).Laminate/EVOH Gloves required if handling in DCM or Chloroform.Pyrimido-azepines are often dissolved in DMSO/DCM. Nitrile degrades rapidly (<15 mins) in halogenated solvents, risking dermal absorption.
Ocular Chemical Goggles (Indirect Venting).Face Shield (8-inch minimum).Standard safety glasses do not seal against floating particulates or aerosols.
Body Tyvek® 400 (or equivalent) disposable coverall.Chemical-resistant apron over lab coat.Cotton lab coats retain powders and can become a secondary source of exposure outside the lab.

Operational Protocols: Step-by-Step

Engineering Controls & Weighing

The Critical Step: 90% of exposure events occur during the weighing of dry powders.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the compound. Azepine scaffolds are prone to static charge, causing "fly-away" powder.

  • Containment: Perform all weighing inside a Powder Containment Balance Enclosure or a Class II Biological Safety Cabinet (BSC).

    • Never weigh on an open benchtop.

  • Solubilization: Add solvent (DMSO/DMF) inside the containment zone. Do not remove the vessel until the powder is fully wetted and capped.

Reaction Setup (Synthesis Context)

When synthesizing 7H-pyrimido[4,5-d]azepine derivatives:

  • Closed Systems: Utilize septum-capped vials or pressure tubes. Avoid open-flask refluxing unless strictly necessary.

  • Cannula Transfer: Transfer liquid reagents via cannula or positive-displacement pipettes to avoid aerosol formation.

  • Cold Traps: If removing solvent via rotavap, ensure the vacuum pump exhaust is vented into a fume hood, not the general lab atmosphere.

Visualizing the Safety Workflow

The following diagram illustrates the "Hierarchy of Controls" specifically tuned for handling novel kinase inhibitor scaffolds.

SafetyProtocol Hazard 7H-pyrimido[4,5-d]azepine (Unknown Potency) Engineering Level 1: Engineering Controls (Isolator / BSC Class II) Hazard->Engineering Primary Containment Admin Level 2: Admin Controls (SOPs / Decontamination) Engineering->Admin Procedural Layer PPE Level 3: PPE Barrier (Double Nitrile / Tyvek / PAPR) Admin->PPE Personal Barrier Weighing Operation: Weighing PPE->Weighing Start Work Solubilization Operation: Solubilization Weighing->Solubilization Wet Method Waste Disposal: Double Bagged Incineration Only Solubilization->Waste End of Life

Caption: Hierarchy of Controls for handling high-potency heterocyclic scaffolds. Note that PPE is the final defense, not the first.

Emergency Response & Disposal

Spills (Dry Powder)
  • Evacuate: Clear the immediate area (10 ft radius).

  • Don PPE: Upgrade to full Tyvek suit and respiratory protection (PAPR) if not already worn.

  • Cover: Gently cover the spill with a solvent-dampened paper towel (use Ethanol or PEG-400) to prevent dust dispersion. Do not dry sweep.

  • Clean: Wipe concentrically from the outside in.

Waste Disposal Streams

Nitrogenous heterocycles must never be disposed of down the drain.

  • Solid Waste: Double-bag in yellow biohazard/chem-hazard bags. Label as "Cytotoxic/Genotoxic Hazard."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams.

  • Destruction: High-temperature incineration is the only validated method for complete destruction of the pyrimido-azepine core.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Centers for Disease Control and Prevention. [Link]

  • Naumann, B. D., & Sargent, E. V. (2020).[1] Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Journal of Occupational and Environmental Hygiene. [Link]

  • Mullard, A. (2021).[2] Fused-azepinones: Emerging scaffolds of medicinal importance. European Journal of Medicinal Chemistry. [Link]

Sources

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